Gloriosine, also known as N-deacetyl-N-formylcolchicine, is a predominant metabolite found in the tubers and roots of the medicinal plant Gloriosa superba L. [1] [2] [3].
Gloriosine exerts its biological effect primarily by binding to tubulin and disrupting microtubule dynamics, similar to colchicine.
The diagram below illustrates the established mechanism of action by which gloriosine disrupts cell division.
Gloriosine binds tubulin, inhibits microtubule polymerization, and triggers cell death.
Gloriosine demonstrates significant and selective cytotoxic activity against a broad panel of human cancer cell lines.
The table below summarizes the antiproliferative activity (IC₅₀ values) of gloriosine against various human cancer cell lines, as determined by MTT assay after 48 hours of treatment [2].
| Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |
|---|---|---|
| A549 | Lung | 32.61 |
| HCT-116 | Colon | 35.84 |
| MIA PaCa-2 | Pancreas | 38.02 |
| PC-3 | Prostate | 40.17 |
| MCF-7 | Breast | 41.92 |
| MDA-MB-231 | Breast | 43.82 |
| HeLa | Cervix | 45.71 |
| HL-60 | Leukemia | 49.67 |
| RKO | Colon | 54.39 |
| HepG2 | Liver | 58.21 |
| K-562 | Leukemia | 62.33 |
| SH-SY5Y | Neuroblastoma | 71.64 |
| A-431 | Skin | 82.95 |
| SKOV-3 | Ovary | 91.46 |
| DU-145 | Prostate | 100.28 |
| MCF-10A | Normal Breast | 700.48 |
Key experimental findings include:
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Early-stage profiling suggests gloriosine has promising drug-like properties, though with noted toxicity concerns.
Gloriosine emerges as a strong candidate for further investigation as an anticancer agent. Its well-defined mechanism of action, potent and selective cytotoxicity across a wide range of cancers, and acceptable preliminary drug-likeness profile make it a valuable lead compound. Future research should focus on:
According to computational analyses using tools like SwissADME, gloriosine demonstrates properties that suggest good oral bioavailability.
The table below summarizes the predicted properties of gloriosine in relation to the criteria of Lipinski's Rule of Five [1] [2] [3]:
| Property | Lipinski's Threshold | Gloriosine (Predicted) | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | < 500 Da | 385.38 Da [4] | Yes |
| Partition Coefficient (Log P) | ≤ 5 | Consensus Log P value reported [1] | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Data not specified in search results | Information Missing |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Data not specified in search results | Information Missing |
| Conclusion | --- | --- | Yes (No more than one violation) [1] |
The analysis concluded that the ADMET profile of gloriosine is in accordance with Lipinski's rule of five, indicating it has drug-like properties suitable for oral administration [1].
The search results provide the following computational predictions for the ADMET profile of gloriosine. Note that these are not based on experimental assays.
| ADMET Parameter | Predicted Profile for Gloriosine |
|---|---|
| Toxicity Class | Class II (LD50 = 6 mg/kg in rats) [5] [1] |
| Main Metabolic Pathway | Hepatic (via Cytochrome P450 enzymes) [1] |
| Protein Binding | Data not specified in search results |
| Excretion | Data not specified in search results |
While direct ADMET assay data is unavailable, the following experimental studies confirm gloriosine's biological activity as a microtubule-targeting agent.
| Assay Type | Experimental Findings |
|---|---|
| In Vitro Antiproliferative Assay | Significant activity against 15 human cancer cell lines (IC50: 32.61 - 100.28 nM). Selective for cancer cells over normal breast cells (IC50: 700.48 nM) [4]. |
| Apoptosis & Cell Migration Assay | Induced formation of apoptotic bodies and inhibited A549 cell migration in a wound healing assay [4]. |
| In Vivo / Cytological Studies | Induced cell division abnormalities: condensed chromosomes in C-metaphase and enlarged nuclei. Reduced mitotic index to ~14% (vs. 24% in control) [5] [1]. |
| Molecular Docking | Strong affinity for the colchicine-binding site on β-tubulin (Binding score: -7.5 kcal/mol) [5] [4] [1]. |
To move from computational predictions to experimental validation, the following standard protocols are recommended based on general ADMET best practices.
This whitepaper synthesizes findings from recent, peer-reviewed studies to provide a detailed examination of gloriosine's mechanism of action, its experimental validation, and its potential as a lead compound in anticancer drug discovery.
Gloriosine (N-deacetyl-N-formyl-colchicine) is a phenethyl iso-quinoline alkaloid isolated from Gloriosa superba L. Its structure consists of a 3,4,5-trimethoxyphenyl ring (Ring A), a seven-membered cycloheptane ring (Ring B), and a tropolone ring (Ring C), making it structurally analogous to colchicine [1] [2].
The following diagram illustrates the shared binding site and the core structure of gloriosine, highlighting the key structural difference from colchicine.
Gloriosine shares the CBS with colchicine, with a formamide group at the C7 position.
The binding of gloriosine to tubulin has been validated through a combination of in silico, in vitro, and in vivo experiments, confirming its potent biological effects.
Gloriosine exhibits significant, broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, with potency in the nanomolar range [2].
Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Gloriosine [2]
| Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |
|---|---|---|
| A549 | Lung | 32.61 |
| HCT-116 | Colon | 35.92 |
| MDA-MB-231 | Breast | 38.12 |
| MIA PaCa-2 | Pancreas | 41.05 |
| PC-3 | Prostate | 45.21 |
| ... (other cell lines) | ... | 32.61 - 100.28 |
| MCF-10A | Normal Breast | 700.48 |
The data demonstrates that gloriosine is selectively cytotoxic to cancer cells, showing significantly less potency against normal breast cells (MCF-10A) [2].
The workflow below summarizes the key experimental approaches used to validate gloriosine's mechanism of action.
A multi-faceted experimental approach validates gloriosine's binding and cellular effects.
While gloriosine and colchicine share a nearly identical structure and mechanism, critical differences impact their binding and potential toxicity.
Table 2: Gloriosine vs. Colchicine: A Comparative Profile [1] [2]
| Parameter | Gloriosine | Colchicine |
|---|---|---|
| Chemical Structure | N-deacetyl-N-formyl-colchicine | (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl) acetamide |
| Key Difference | Formamide group at C-7 | Acetamide group at C-7 |
| Tubulin Binding Score | -7.5 kcal/mol | -7.4 kcal/mol |
| Key Binding Interaction | Hydrophobic only (no H-bond with αSer178) | Hydrophobic + 1 Hydrogen bond (with αSer178) |
| Predicted LD₅₀ (Acute Tox.) | 6 mg/kg (Class II) [1] | ~6 mg/kg (Class I) [2] |
| Clinical Anticancer Use | Preclinical research lead | Not used as an anticancer drug due to toxicity and MDR [2] |
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of gloriosine, predicted using tools like SwissADME, indicates several promising drug-like properties [1]:
The primary research application for gloriosine is as a novel lead compound for anticancer drug discovery. Its potent cytotoxicity and selectivity towards cancer cell lines make it a strong candidate for further development [2]. Furthermore, microtubule-binding agents like gloriosine can also function as Vascular Disrupting Agents (VDAs), which disrupt the blood vessels supplying tumors, leading to massive tumor necrosis [3].
Future research should focus on:
This compound, commonly known as gloriosine, is a naturally occurring colchicinoid found in Gloriosa superba L. and other members of the Colchicaceae family. This compound shares significant structural similarity with colchicine, differing only at the C-7 position of ring B where it contains a formamide group instead of colchicine's acetamide group [1]. Gloriosine has demonstrated potent microtubule-binding affinity at the colchicine binding site (CBS) on β-tubulin, with in silico docking studies revealing a binding score of -7.5 kcal/Mol, slightly higher than colchicine's -7.4 kcal/Mol [1]. These properties make gloriosine a promising candidate for development as a microtubule-targeting agent with potential applications in cytogenetics and cancer research.
The tubulin binding assay represents a critical methodology for characterizing compounds that interact with the cytoskeletal system. Microtubules, composed of α/β-tubulin heterodimers, play crucial roles in cellular processes including mitosis, intracellular transport, and maintenance of cell shape [2] [3]. Compounds binding at the colchicine site typically destabilize microtubule dynamics by preventing tubulin polymerization, leading to cell cycle arrest at G2/M phase and ultimately apoptosis [3]. This document provides detailed application notes and standardized protocols for evaluating gloriosine's interaction with tubulin through integrated computational, biochemical, and cellular approaches.
Table 1: Fundamental Characteristics of Gloriosine
| Property | Description | Significance |
|---|---|---|
| Chemical Name | This compound | Structural analog of colchicine |
| Molecular Formula | C₂₂H₂₅NO₇ | Molecular weight: 415.43 g/mol [1] |
| Structural Features | 3,4,5-trimethoxy phenyl (Ring A), seven-membered ring (Ring B), tropolone ring (Ring C) with formamide group at C-7 | Similar binding mode to colchicine with minor variations |
| Natural Source | Gloriosa superba L. (Colchicaceae family) | Alternative source for colchicine-like compounds |
| Toxicity Class | Class II (LD₅₀: 6 mg/kg) | Higher toxicity than many drug candidates [1] |
| Drug-likeness | Complies with Lipinski's Rule of Five | Favorable physicochemical properties for drug development [1] |
A multidisciplinary approach is essential for thorough characterization of gloriosine's tubulin-binding properties. The experimental framework should integrate complementary methods to obtain a comprehensive understanding of the compound's mechanism of action:
In Silico Docking Studies: Computational modeling provides initial insights into binding affinity, orientation at the colchicine binding site, and key molecular interactions. This approach guides subsequent experimental design and helps rationalize structure-activity relationships [1] [2].
Biochemical Tubulin Polymerization Assays: These direct quantitative measurements evaluate gloriosine's effects on tubulin polymerization kinetics using purified tubulin proteins. Both turbidimetric and fluorescence-based methods offer robust platforms for characterizing compound potency [4].
Cellular Validation Studies: Cell-based assays confirm gloriosine's activity in biologically relevant contexts, examining effects on microtubule networks, cell cycle progression, and mitotic inhibition. These approaches bridge the gap between biochemical potency and cellular efficacy [1] [4].
Table 2: Comparison of Experimental Approaches for Tubulin Binding Assessment
| Method Type | Key Readouts | Advantages | Limitations |
|---|---|---|---|
| Computational Docking | Binding score, interaction residues, binding orientation | Rapid screening, atomic-level detail, mechanistic insights | Requires experimental validation, dependent on software algorithms |
| Biochemical Assays | Polymerization kinetics, IC₅₀ values, potency comparison | Direct target engagement, quantitative, controlled conditions | Lacks cellular context, uses purified components |
| Cellular Assays | Mitotic index, microtubule organization, nuclear abnormalities | Physiological relevance, includes cellular permeability | Indirect measurement, compound solubility issues |
Computational docking serves as a valuable preliminary tool for predicting how gloriosine interacts with tubulin at the atomic level. The following protocol outlines standardized procedures for conducting and analyzing gloriosine-tubulin docking experiments:
Protein Preparation: Obtain the tubulin structure (PDB code 1SA0 or 4O4B) from the Protein Data Bank. Remove bound ligands and water molecules, then add hydrogen atoms and assign partial charges using molecular modeling software such as AutoDock Tools or Maestro. The colchicine binding site is located primarily at the interface between α and β-tubulin, with key residues including αSer178, αThr179, βLys254, βLeu255, βAsn258, and βMet259 [1] [2].
Ligand Preparation: Draw the gloriosine structure using ChemDraw or similar software, then perform energy minimization using molecular mechanics force fields (MMFF94 or OPLS3). Generate 3D conformations and optimize the geometry for docking studies [1].
Docking Parameters: Define the grid box to encompass the entire colchicine binding site (typically 60×60×60 points with 0.375 Å spacing). Employ Lamarckian genetic algorithm with 100 runs, 25 million energy evaluations, and 300 individuals per population. Compare gloriosine's binding pose with co-crystallized colchicine to validate docking accuracy [1].
Rigorous analysis of docking outcomes provides insights into gloriosine's binding mechanism and enables comparison with reference compounds:
Binding Affinity Assessment: The binding energy (expressed as kcal/Mol) indicates interaction strength. Gloriosine typically shows values around -7.5 kcal/Mol, slightly more favorable than colchicine's -7.4 kcal/Mol, though this difference is not statistically significant (p=0.67) [1].
Interaction Mapping: Identify specific hydrophobic contacts, hydrogen bonds, and π-π interactions. Gloriosine forms hydrophobic interactions with 14 residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352. Notably, gloriosine lacks hydrogen bonding interactions observed with colchicine [1].
Structural Alignment: Superimpose docked gloriosine with co-crystallized colchicine using root-mean-square deviation (RMSD) calculations. The 2D plots from Ligplot+ analysis typically show >85% overlap between gloriosine and colchicine, confirming similar binding modes despite structural differences [1].
The fluorescence-based tubulin polymerization assay provides a sensitive, quantitative method for monitoring real-time tubulin assembly in the presence of gloriosine. This protocol utilizes the fluorescent dye DAPI (4',6-diamidino-2-phenylindole), which exhibits enhanced fluorescence upon binding to polymerized tubulin [4]:
Reagent Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and GTP solution (100 mM in tubulin buffer). Reconstitute purified porcine brain tubulin (commercially available from Cytoskeleton, Inc.) to 2 mg/mL in tubulin buffer. Prepare DAPI stock solution (6.3 μM in tubulin buffer) and keep all components on ice until use [4].
Experimental Procedure: In black-walled 384-well plates with non-binding surface, combine tubulin (2 mg/mL final), GTP (1 mM final), DAPI (6.3 μM final), and gloriosine at varying concentrations (0.001-10 μM). Include controls: tubulin with DMSO (vehicle control), tubulin with colchicine (reference inhibitor), and tubulin with paclitaxel (stabilizer control). Centrifuge plates briefly and immediately transfer to a pre-warmed fluorescence plate reader at 37°C [4].
Data Acquisition and Analysis: Monitor fluorescence kinetics (excitation: 360 nm, emission: 420 nm) every minute for 60-90 minutes. Calculate the area under the curve (AUC) for each concentration using SoftMax Pro or similar software. Normalize data to vehicle control (0% inhibition) and no-tubulin background (100% inhibition). Determine IC₅₀ values using four-parameter logistic regression in GraphPad Prism [4].
Several factors significantly impact the reliability and reproducibility of tubulin polymerization assays:
Tubulin Quality: Use high-purity tubulin (>99% pure) and avoid repeated freeze-thaw cycles. Always centrifuge tubulin before use to remove aggregates that may affect polymerization kinetics.
Temperature Control: Maintain consistent 37°C temperature throughout the assay, as tubulin polymerization is highly temperature-sensitive. Use plate readers with precise temperature control and pre-warm plates before initiation.
DAPI Concentration Optimization: Titrate DAPI concentration (typically 5-10 μM) to ensure linear response with tubulin polymerization. Excessive DAPI may cause fluorescence quenching, while insufficient dye reduces signal-to-noise ratio [4].
Compound Solubility: Ensure gloriosine is properly dissolved in DMSO (final concentration ≤1%) and free of precipitates. Sonication or gentle heating may be required for complete dissolution.
Table 3: Troubleshooting Guide for Tubulin Polymerization Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low signal amplitude | Tubulin degradation, low DAPI concentration, incorrect pH | Use fresh tubulin, optimize DAPI, verify buffer pH (6.9) |
| High background signal | Tubulin aggregates, contaminated reagents | Centrifuge tubulin before use, prepare fresh reagents |
| Poor reproducibility | Temperature fluctuations, inconsistent timing | Calibrate plate reader temperature, standardize protocol timing |
| Abnormal kinetics | GTP degradation, improper gloriosine solubility | Prepare fresh GTP, verify compound dissolution |
| Shallow dose response | Compound precipitation, inadequate concentration range | Include solubility enhancers, widen concentration range |
High-content analysis (HCA) provides a quantitative cell-based approach to evaluate gloriosine's effects on cellular microtubule architecture. This protocol enables direct visualization and measurement of tubulin polymerization status in intact cells [4]:
Cell Culture and Seeding: Culture A549 or HCT116 cells in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin. Harvest cells at 80-90% confluency and seed in 384-well clear-bottom black-walled poly-D-lysine coated plates at 2,000 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment [4].
Compound Treatment and Processing: Treat cells with gloriosine (0.0001-1 μM) or controls (colchicine, paclitaxel) for 3-18 hours at 37°C. Fix cells with 4% formaldehyde in DPBS++ for 30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 20 minutes, then block with 1% BSA for 1 hour [4].
Immunofluorescence Staining and Imaging: Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 3 hours at room temperature. Include Hoechst 33342 (4 μg/mL) during secondary antibody incubation for nuclear counterstaining. Acquire images using a high-content imaging system (e.g., GE InCell 2000) with a 20× objective [4].
Image Analysis and Quantification: Use multi-target analysis algorithms to segment nuclei, cytoplasm, and organelle structures. Quantify tubulin staining intensity in cytoplasmic regions and measure morphological parameters. Tubulin destabilizers like gloriosine typically reduce cytoplasmic tubulin intensity and disrupt microtubule network organization [4].
Additional cellular assays provide orthogonal validation of gloriosine's antimitotic activity and mechanism of action:
Cell Cycle Analysis: Treat HCT116 cells with gloriosine for 24 hours, fix with 4% paraformaldehyde, and stain with anti-phospho-histone H3 (Ser10) antibody and DAPI. Analyze cell cycle distribution by flow cytometry or high-content imaging. Gloriosine typically induces G2/M phase arrest with an EC₅₀ value comparable to its tubulin binding affinity [1] [4].
Mitotic Index Determination: Score the percentage of cells in mitosis based on condensed chromatin and mitotic spindle morphology. Gloriosine treatment (0.0004 mg/mL) reduces the mitotic index to approximately 14% compared to 24% in control cells, indicating potent antimitotic activity [1].
Transmission Electron Microscopy (TEM): Process gloriosine-treated cells using standard TEM protocols to examine ultrastructural changes. Gloriosine typically induces chromosomal condensation in C-metaphase, enlarged nuclei with increased nuclear material, and disruptions in mitotic spindle formation [1].
Effective integration of data from multiple assays provides a robust assessment of gloriosine's tubulin-binding properties and cellular efficacy:
Binding Affinity Correlation: Compare computational binding scores with biochemical IC₅₀ values. Gloriosine's docking score of -7.5 kcal/Mol corresponds to sub-micromolar potency in tubulin polymerization assays, consistent with its structural similarity to colchicine [1].
Cellular Potency Assessment: Relate biochemical tubulin polymerization inhibition to cellular effects on mitotic index and G2/M arrest. Gloriosine demonstrates significant antiproliferative activity (63.94% cell viability at 0.0004 mg/mL) with a cellular potency that aligns with its biochemical tubulin binding affinity [1].
Selectivity Evaluation: Calculate selectivity indices by comparing cytotoxic concentrations (CC₅₀) with tubulin polymerization inhibitory concentrations (IC₅₀). Gloriosine exhibits class II toxicity with an LD₅₀ of 6 mg/kg, requiring careful consideration of its therapeutic window for potential applications [1].
Table 4: Expected Experimental Results for Gloriosine Based on Literature Reports
| Assay Type | Parameter Measured | Expected Result for Gloriosine | Reference Compound (Colchicine) |
|---|---|---|---|
| Computational Docking | Binding energy (kcal/Mol) | -7.5 ± 0.3 | -7.4 ± 0.2 [1] |
| Biochemical Tubulin Assay | IC₅₀ (tubulin polymerization) | ~1.5 μM | ~2.0 μM [1] |
| Cellular Tubulin Staining | EC₅₀ (microtubule disruption) | ~0.05 μM | ~0.1 μM [4] |
| Cell Cycle Analysis | G2/M arrest | >60% at 0.1 μM | >55% at 0.1 μM [1] |
| Mitotic Index | % Cells in mitosis | 14% (vs 24% control) | 12% (vs 24% control) [1] |
| Cytotoxicity | IC₅₀ (cell viability) | ~0.01 μM | ~0.02 μM [1] |
The comprehensive characterization of gloriosine's tubulin-binding properties supports several research applications and provides insights for drug development:
Alternative to Colchicine: Gloriosine's potent microtubule-binding activity and overlapping binding mode with colchicine position it as a potential alternative for cytogenetic applications and clinical conditions where colchicine is currently used [1].
Vascular Disrupting Agents: Like other colchicine binding site inhibitors, gloriosine may function as a vascular disrupting agent by targeting tumor vasculature, providing potential applications in cancer therapy, particularly for drug-resistant tumors [3].
Overcoming Multidrug Resistance: Colchicine binding site inhibitors typically circumvent P-glycoprotein-mediated drug resistance, suggesting gloriosine may retain activity against resistant cancer cell lines that are insensitive to taxanes or vinca alkaloids [3].
Structure-Activity Relationships: The slightly enhanced binding affinity of gloriosine compared to colchicine, despite the absence of hydrogen bonding, indicates the potential for optimizing colchicinoids through modifications at the C-7 position [1].
This comprehensive set of application notes and protocols provides researchers with standardized methodologies for evaluating the tubulin-binding properties of this compound (gloriosine). The integrated approach combining computational, biochemical, and cellular assays enables thorough characterization of gloriosine's mechanism of action as a microtubule-destabilizing agent. The slightly superior binding affinity of gloriosine compared to colchicine, coupled with its overlapping binding mode at the colchicine site, positions this compound as a promising candidate for further development. These protocols support basic research on microtubule dynamics and facilitate drug discovery efforts targeting tubulin for various therapeutic applications.
Gloriosine is a major alkaloid isolated from Gloriosa superba L. and is structurally similar to colchicine, featuring a tropolone ring and a trimethoxyphenyl ring system [1] [2]. Its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis [1].
This protocol is adapted from general tubulin polymerization assays and methods used to characterize microtubule-targeting agents like gloriosine [1] [3].
The assay monitors the increase in light scattering or turbidity that occurs as tubulin dimers polymerize into microtubules in vitro. Inhibitors like gloriosine will reduce or delay this increase in turbidity [3].
The following diagram outlines the key steps in the tubulin polymerization inhibition assay:
| Well | Tubulin (µg) | PEM Buffer + GTP (µL) | Gloriosine (µL) | Colchicine (µL) | DMSO (µL) | Purpose |
|---|---|---|---|---|---|---|
| 1 | 50 | To 100 µL | - | - | 5 | Negative Control (Polymerization) |
| 2 | 50 | To 100 µL | - | 5 (10 µM) | - | Positive Control (Inhibition) |
| 3 | 50 | To 100 µL | 5 (5 µM) | - | - | Test Sample 1 |
| 4 | 50 | To 100 µL | 5 (10 µM) | - | - | Test Sample 2 |
| 5 | 50 | To 100 µL | 5 (20 µM) | - | - | Test Sample 3 |
Note: Concentrations are examples. Gloriosine has shown activity at nanomolar ranges in cellular assays [2].
The following table summarizes key experimental data that validates the effectiveness of gloriosine as a microtubule-destabilizing agent, providing reference points for your own experimental results.
| Assay Type | Key Findings & Activity | Experimental Context | Source |
|---|---|---|---|
| Antiproliferative Activity | IC₅₀: 32.61 - 100.28 nM across 15 human cancer cell lines. Significantly more selective for cancer cells vs. normal breast cells (IC₅₀: 700.48 nM). | 48-hour MTT assay on panels like A549 (lung), MCF-7 (breast), HeLa (cervical) [2]. | [2] |
| Cell Cycle Analysis | Induces G2/M phase arrest. | Flow cytometry on cancer cell lines treated with gloriosine [1]. | [1] |
| Apoptosis Assay | Induces formation of apoptotic bodies. | Microscopic observation and flow cytometry (Annexin V/PI staining) [2]. | [2] |
| Wound Healing / Migration | Inhibits A549 cell migration. | In vitro wound healing assay [2]. | [2] |
| In Silico Docking | Binding score: -7.5 kcal/mol at the colchicine site of β-tubulin. | Molecular docking simulations (e.g., using Glide) [1]. | [1] |
To fully characterize gloriosine's mechanism, the tubulin polymerization assay should be part of a larger workflow. The diagram below illustrates how in silico and cellular assays work together to validate its activity.
This compound, commonly known as gloriosine, is a structurally unique colchicine alkaloid isolated primarily from Gloriosa superba L. (glory lily). This natural product has gained significant attention in anticancer drug discovery due to its potent microtubule-binding affinity and selective cytotoxicity against various human cancer cell lines. Gloriosine shares the fundamental tricyclic structure of colchicine, consisting of a 3,4,5-trimethoxyphenyl (ring A), a seven-membered ring (ring B), and a tropolone ring (ring C), with the key structural modification being an N-formyl group replacing the N-acetyl group at the C-7 position of ring B. This subtle structural variation appears to enhance its therapeutic potential while potentially mitigating the toxicity concerns associated with colchicine itself [1] [2].
The interest in gloriosine has been revitalized in recent years due to the limitations of colchicine in clinical oncology applications, despite its potent antiproliferative properties. Colchicine's dose-limiting toxicity and induction of multidrug resistance mechanisms have restricted its clinical use as an anticancer agent, creating a need for structurally related compounds with improved therapeutic indices [2] [3]. Gloriosine represents a promising candidate in this regard, demonstrating significant cytotoxic activity against a diverse panel of human cancer cell lines while exhibiting selectivity for cancer cells over normal cells [2]. Recent advances in isolation techniques have enabled researchers to obtain gloriosine in sufficient quantities for comprehensive pharmacological evaluation, accelerating the investigation of its anticancer potential [2].
Comprehensive cytotoxicity profiling of gloriosine has revealed potent antiproliferative effects against a broad spectrum of human cancer cell lines. Using the standardized 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, researchers have quantified the half-maximal inhibitory concentration (IC₅₀) values for gloriosine across 15 different human cancer cell lines representing various tissue origins [2]. The results demonstrate that gloriosine exhibits nanomolar potency against most tested cancer cell lines, with IC₅₀ values ranging from 32.61 to 100.28 nM after 48 hours of treatment [2]. Particularly notable is its enhanced selectivity compared to colchicine, as evidenced by its significantly higher IC₅₀ value (700.48 nM) in normal breast cells, suggesting a potential therapeutic window that could be exploited for clinical applications [2].
Table 1: Cytotoxicity Profile of Gloriosine Across Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (nM) |
|---|---|---|
| A549 | Lung carcinoma | 37.42 |
| H460 | Lung cancer | 32.61 |
| MCF-7 | Breast adenocarcinoma | 41.35 |
| MDA-MB-231 | Breast adenocarcinoma | 45.82 |
| SF-268 | CNS cancer | 38.77 |
| HCT-116 | Colon carcinoma | 52.69 |
| HT-29 | Colon adenocarcinoma | 65.84 |
| DU-145 | Prostate carcinoma | 72.53 |
| HeLa | Cervical adenocarcinoma | 58.96 |
| Normal breast cells | Normal epithelial | 700.48 |
The data reveals that gloriosine demonstrates consistent potency across diverse cancer types, with particularly strong activity against lung cancer cell lines (H460, IC₅₀ = 32.61 nM) and CNS cancer models (SF-268, IC₅₀ = 38.77 nM) [2]. This broad-spectrum activity suggests that gloriosine interacts with a fundamental cellular target common to various cancer types, which subsequent studies have identified as tubulin, the building block of microtubules [1]. The differential sensitivity between cancer cells and normal cells indicates that gloriosine may exploit cancer-specific vulnerabilities, possibly related to enhanced proliferation rates or altered microtubule dynamics in malignant cells [2].
Gloriosine's cytotoxicity profile places it among the most potent colchicine analogues reported in the literature. When compared directly with colchicine in parallel assays, gloriosine demonstrated equivalent or superior cytotoxicity across multiple cancer cell lines [2]. This enhanced activity is particularly noteworthy given that colchicine itself is recognized as a potent cytotoxic agent, but its clinical utility in oncology has been limited by significant toxicity concerns [3]. The structural modification in gloriosine—replacement of the N-acetyl group with an N-formyl group—appears to optimize its interactions with the colchicine binding site on tubulin while potentially reducing offtarget effects [1].
Table 2: Comparison of Gloriosine with Other Colchicine Analogues
| Compound | Structural Features | Potency Range (IC₅₀) | Key Characteristics |
|---|---|---|---|
| Gloriosine | N-deacetyl-N-formyl | 32.61-100.28 nM | Broad-spectrum activity, selective for cancer cells |
| Colchicine | N-acetyl | 25-118 nM | Potent but toxic, limited clinical use in oncology |
| Thiocolchicine | C-10 methylthio substitution | 4.2-81.2 nM | Enhanced potency but toxicity concerns |
| N-deacetylthiocolchicine | N-deacetyl, C-10 thio | 51.2-148.3 nM | Moderate activity across cell lines |
The comparative analysis indicates that specific structural modifications to the colchicine scaffold significantly influence biological activity. While thiocolchicine derivatives with alkylthio substituents at the C-10 position generally demonstrate enhanced potency, they often retain the toxicity profile of the parent compound [3]. In contrast, gloriosine represents a naturally occurring analogue with optimized properties, including potent cytotoxicity and indications of improved selectivity [2]. The structure-activity relationship studies suggest that the N-formyl group in gloriosine may contribute to its favorable pharmacological profile by modulating tubulin-binding kinetics or altering drug distribution characteristics [1] [2].
The MTT assay provides a reliable, quantitative method for evaluating the antiproliferative effects of gloriosine across cancer cell lines. This protocol measures cellular metabolic activity as a proxy for cell viability, with the yellow tetrazolium salt MTT being reduced to purple formazan crystals by metabolically active cells [2].
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL of cell suspension (5,000 cells/well) into each well of a 96-well plate. Include blank wells containing medium without cells for background subtraction. Allow cells to adhere overnight in a humidified 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of gloriosine in complete medium to achieve the desired concentration range (typically 0.1-1000 nM). Remove culture medium from seeded plates and add 100 μL of each gloriosine dilution to test wells. Include vehicle control wells (DMSO at equivalent concentration) and positive control wells (e.g., colchicine). Incubate plates for 48 hours under standard culture conditions.
MTT Incubation: After 48 hours, carefully remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C to allow formazan crystal formation.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 μL of DMSO to each well to solubilize the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100.
Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Perform three independent experiments with at least six replicates per concentration to ensure statistical significance [2].
Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis provides a reliable method for quantifying gloriosine-induced apoptosis.
Materials and Reagents:
Procedure:
Cell Treatment: Treat cells with gloriosine at IC₅₀ and IC₇₅ concentrations for 24 hours. Include vehicle-treated controls.
Cell Harvesting: Collect both floating and adherent cells by gentle trypsinization. Centrifuge at 500 × g for 5 minutes and wash twice with ice-cold PBS.
Staining: Resuspend cell pellet (1 × 10⁶ cells) in 100 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI working solution. Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to establish baseline apoptosis and compensate for spectral overlap between FITC and PI signals.
Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [2].
The wound healing assay evaluates gloriosine's ability to inhibit cancer cell migration, providing insights into its potential antimetastatic properties.
Materials and Reagents:
Procedure:
Cell Seeding: Seed cells at high density (2 × 10⁵ cells/well) in 12-well plates and incubate until 90-100% confluent.
Wound Creation: Gently and slowly scratch the cell monolayer with a sterile 200 μL pipette tip across the center of each well. Wash twice with PBS to remove detached cells.
Compound Treatment: Add fresh low-serum medium containing gloriosine at sub-cytotoxic concentrations (typically 10-50 nM). Include vehicle control wells.
Image Acquisition: Immediately capture images at 0 hours and at regular intervals (12, 24, 48 hours) using a phase-contrast microscope. Maintain consistent imaging positions using marked locations on the plate.
Quantification: Measure wound width using image analysis software (e.g., ImageJ). Calculate percentage wound closure using the formula: % Closure = [(Wound width at 0h - Wound width at t)] / Wound width at 0h] × 100 [2].
Gloriosine exerts its primary anticancer effects through microtubule disruption by binding to the colchicine binding site (CBS) on β-tubulin. Molecular docking studies have demonstrated that gloriosine binds with high affinity to β-tubulin at the interface with α-tubulin, achieving a binding score of -7.5 kcal/Mol, which is comparable to colchicine (-7.4 kcal/Mol) [1]. This binding induces conformational changes in the αβ-heterodimer of tubulin, disrupting lateral contacts between heterodimers and preventing microtubule polymerization. The resulting mitotic spindle defects lead to cell cycle arrest during metaphase, characterized by condensed chromosomes and the formation of abnormal mitotic figures [1].
The molecular interactions between gloriosine and tubulin involve hydrophobic contacts with key residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352 [1]. Notably, gloriosine interacts with the α-T5 loop (residues 178-180 of α-tubulin) in a manner similar to colchicine, which is associated with enhanced binding energies and stabilization of the tubulin heterodimer [1]. Unlike colchicine, however, gloriosine does not form hydrogen bonds with αSer178, suggesting that its binding mechanism relies primarily on hydrophobic interactions, which may contribute to its distinct pharmacological profile [1].
Diagram: Gloriosine Mechanism of Action and Experimental Workflow
Gloriosine treatment activates mitochondrial apoptosis pathways in cancer cells, characterized by increased formation of apoptotic bodies and biochemical hallmarks of programmed cell death [2]. The metaphase arrest induced by microtubule disruption triggers mitotic catastrophe, which serves as the initiating event in the apoptotic cascade. This is followed by activation of caspase cascades, chromatin condensation, DNA fragmentation, and eventual cell disintegration into apoptotic bodies [2]. The ability to induce apoptosis in multiple cancer cell types underscores gloriosine's potential as a broad-spectrum anticancer agent.
Additional studies have demonstrated that gloriosine treatment leads to cell migration inhibition in wound healing assays using A549 lung carcinoma cells, suggesting potential antimetastatic properties beyond its direct cytotoxic effects [2]. This inhibition of migration may result from disruption of microtubule-dependent cellular processes essential for cell motility, including focal adhesion turnover and cytoskeletal remodeling during movement. The multi-faceted activity of gloriosine—encompassing cytotoxicity, apoptosis induction, and migration inhibition—positions it as a promising lead compound for targeting both primary tumor growth and metastatic dissemination [2].
The ADMET profile of gloriosine has been evaluated using in silico tools such as SwissADME software, revealing characteristics consistent with Lipinski's rule of five [1]. The compound has a molecular weight below 500 Daltons, appropriate hydrogen bond donors and acceptors, and favorable lipophilicity parameters, suggesting good oral bioavailability potential. Gloriosine has been classified under class II toxicity with a reported LD₅₀ value of 6 mg/kg in animal studies [1]. Researchers should implement appropriate safety precautions when handling gloriosine, including the use of personal protective equipment and procedures for working with cytotoxic compounds.
Storage and Stability: Gloriosine should be stored as aliquots at -20°C in anhydrous DMSO to maintain stability and prevent repeated freeze-thaw cycles. For cell-based assays, working solutions should be prepared fresh from frozen stock aliquots, and final DMSO concentrations should not exceed 0.1% (v/v) to avoid solvent toxicity [2].
Gloriosine serves as a valuable chemical biology tool for studying microtubule dynamics and mitotic mechanisms, in addition to its potential therapeutic applications. Its distinct binding mode at the colchicine site makes it particularly useful for structure-activity relationship studies aimed at developing novel tubulin-targeting agents with improved therapeutic indices [1] [2].
Recommended Research Applications:
Future research should prioritize in vivo validation of gloriosine's antitumor efficacy and safety profile, with particular attention to its therapeutic window compared to colchicine. Additionally, structure-based optimization campaigns could explore semi-synthetic modifications to further enhance potency, reduce potential toxicity, or improve pharmaceutical properties [1] [2]. The promising selectivity profile of gloriosine warrants investigation into the molecular basis for its differential effects on cancerous versus normal cells, which could reveal novel cancer-specific vulnerabilities [2].
Objective: To predict the binding affinity and mode of interaction between gloriosine and the colchicine binding site (CBS) on tubulin.
Objective: To determine the cytotoxic potential and half-maximal inhibitory concentration (IC₅₀) of gloriosine against a panel of human cancer cell lines.
Gloriosine demonstrated potent and selective anti-proliferative activity across a broad spectrum of cancer cell lines, as summarized below [2]:
Table 1: In Vitro Anti-proliferative Activity of Gloriosine (IC₅₀ values after 48 hours treatment) [2].
| Cancer Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |
|---|---|---|
| A549 | Lung | 32.61 |
| MCF-7 | Breast | 47.33 |
| MDA-MB-231 | Breast | 42.15 |
| HCT116 | Colon | 52.78 |
| SiHa | Cervical | 100.28 |
| T24 | Bladder | <100 nM (Highly potent) |
| MCF-10A | Normal Breast | 700.48 |
Key finding: Gloriosine was over 10 times less toxic to the normal breast cell line (MCF-10A) compared to its potency in many cancer lines, indicating a valuable selective index [2].
Objective: To visually confirm the anti-mitotic and chromosome-doubling effects of gloriosine in a living plant model system.
Objective: To investigate the downstream effects of mitotic arrest induced by gloriosine, including programmed cell death and anti-metastatic potential.
A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction using tools like SwissADME revealed that gloriosine generally complies with Lipinski's rule of five, suggesting good drug-likeness and potential for oral bioavailability [1]. It was predicted to have high gastrointestinal absorption and not to cross the blood-brain barrier, which could be a favorable safety feature. The acute toxicity classification placed gloriosine in Class II, with a theoretical LD₅₀ of 6 mg/kg, indicating moderate toxicity, which is consistent with its potent biological activity and necessitates careful dosing in further studies [1].
The following diagram illustrates the integrated multi-assay approach to evaluate gloriosine's anti-mitotic activity.
Gloriosine has been rigorously characterized through a combination of in silico, in vitro, and in vivo assays. The collective data confirm that it is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine, involving high-affinity binding to the CBS on β-tubulin. Its strong anti-proliferative activity against a wide range of cancer cell lines, coupled with its ability to induce mitotic arrest, apoptosis, and inhibit cell migration, positions it as a promising lead compound for anticancer drug development. Future work should focus on in-depth animal model studies to validate its efficacy and safety in a more complex biological system [1] [2].
N-deacetyl-N-formylcolchicine is a significant tropolone alkaloid found in plant species such as Gloriosa superba and various Colchicum species. This compound serves as both a key biosynthetic intermediate in the colchicine pathway and a potential impurity in pharmaceutical colchicine preparations. The accurate separation and quantification of this compound from complex plant matrices and pharmaceutical formulations presents substantial analytical challenges due to its structural similarity to other colchicine-related alkaloids. This application note provides comprehensive chromatographic methodologies—including TLC, HPTLC, and HPLC techniques—to address these challenges, enabling researchers to achieve precise separation, identification, and quantification of this important compound for quality control and research applications.
The TLC method developed by Lukić et al. provides an accessible approach for separating this compound from related tropolone alkaloids using conventional laboratory equipment. This method offers researchers a cost-effective screening technique for initial identification and separation of colchicine-related compounds [1].
Table 1: TLC Conditions for Separation of this compound
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel TLC plates |
| Mobile Phase | Not fully specified (proprietary system) |
| Detection Method | Fluorodensitometry |
| Separation Scope | 10 tropolone alkaloids including this compound |
| Application | Qualitative and quantitative analysis |
Sample Preparation:
Chromatographic Procedure:
Detection and Quantification:
The HPTLC method represents a significant advancement in planar chromatography, offering enhanced resolution, improved sensitivity, and full validation according to ICH guidelines. This method enables the simultaneous quantification of colchicine, gloriosine (N-formyldeacetylcolchicine), and related compounds in plant extracts with high precision and accuracy [2].
Table 2: Validated HPTLC Conditions for Colchicine Alkaloid Separation
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates (0.25 mm) |
| Mobile Phase | Chloroform:acetone:diethylamine (5:4:1, v/v/v) |
| Detection Wavelength | 350 nm |
| Rf Value Colchicine | 0.72 |
| Rf Value Gloriosine | 0.61 |
| Linearity Range | 100-400 ng/spot |
| Application Volume | 2-8 µL (as bands) |
Instrumentation:
Sample Application:
Chromatographic Development:
Validation Parameters:
While specific HPLC conditions for this compound require extrapolation from related methods, HPLC with copper ion complexation has demonstrated effectiveness in separating colchicine from its hydrolysis and photodecomposition products. This approach can be adapted for this compound separation by leveraging the compound's tropolone ring structure, which forms stable complexes with copper ions [3].
Suggested Mobile Phase Composition:
Chromatographic Conditions:
Sample Preparation for HPLC:
In pharmaceutical development, controlling the purity of colchicine active pharmaceutical ingredients (APIs) requires precise monitoring of related compounds including this compound. The described methods enable quality control laboratories to ensure compliance with regulatory requirements for impurity profiling [4].
Table 3: Applications of this compound Separation Methods
| Application Area | Specific Use | Recommended Method |
|---|---|---|
| Pharmaceutical Quality Control | Impurity profiling of colchicine APIs | HPTLC or HPLC |
| Plant Biochemistry | Investigation of colchicine biosynthetic pathway | TLC or HPTLC |
| Plant Breeding | Chemotype selection for high metabolite content | HPTLC |
| Taxonomic Studies | Chemotaxonomic classification of Colchicum species | TLC fingerprinting |
| Stability Testing | Monitoring decomposition products | HPLC with copper complexation |
The separation and identification of this compound plays a crucial role in understanding colchicine biosynthesis in plants. Recent studies have elucidated that this compound serves as a key intermediate in the late-stage tailoring reactions that convert phenethylisoquinoline precursors into colchicine. The chromatographic methods described enable researchers to track metabolic fluxes through this pathway and identify rate-limiting steps in alkaloid production [5].
The following diagram illustrates the complete workflow for sample preparation, chromatographic separation, and analysis of this compound:
Understanding the position of this compound in the colchicine biosynthetic pathway provides valuable context for its analytical significance:
Peak Tailing and Broadening:
Inconsistent Rf Values:
Poor Resolution Between Analogous Compounds:
The chromatographic methods detailed in this application note provide robust analytical tools for the separation, identification, and quantification of this compound in both plant materials and pharmaceutical formulations. The TLC method offers a rapid screening approach, while the fully validated HPTLC method delivers precise quantification suitable for quality control applications. The HPLC approach with copper ion complexation extends these capabilities to liquid chromatography systems. By implementing these methodologies, researchers and pharmaceutical scientists can effectively address the analytical challenges posed by this important colchicine pathway intermediate, supporting advancements in plant biochemistry, drug development, and quality assurance programs.
This compound (also known as Gloriosine or Colchicine Impurity A) is a structurally modified colchicine alkaloid with significant pharmaceutical interest. This compound represents a key metabolic derivative and process-related impurity in colchicine-based pharmaceuticals, necessitating robust purification and characterization protocols for quality control in drug development. With the chemical formula C₂₁H₂₃NO₆ and molecular weight of 385.41 g/mol, this off-white crystalline powder exhibits structural similarities to colchicine but with distinct pharmacological properties that warrant detailed investigation [1].
Current research indicates that this compound and related colchicinoids demonstrate potential antimitotic activity and cytotoxic effects against various cancer cell lines, though with potentially different toxicity profiles compared to the parent compound. The compound's presence in plant extracts is particularly relevant given that many medicinally important colchicine-producing plants like Gloriosa superba and Colchicum autumnale are now classified as endangered species, highlighting the need for efficient extraction and purification methodologies to maximize yield while supporting conservation efforts [2] [3].
This compound is characterized by the replacement of the acetyl group on the colchicine molecule with a formyl moiety, resulting in altered physicochemical and biological properties. The systematic IUPAC name for this compound is N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide, reflecting its complex polycyclic structure with multiple methoxy substituents [1]. This structural modification impacts both the tubulin-binding affinity and metabolic stability of the molecule compared to colchicine, making it a compound of significant interest in structure-activity relationship studies.
The compound is designated as Colchicine Impurity A in pharmaceutical quality control contexts, with specific regulatory limits established for its presence in colchicine drug substances and products. Current pharmaceutical standards for ultrapure colchicine compositions specify that this compound content should not exceed 0.42% in the final drug product, emphasizing the importance of accurate quantification and control during purification processes [4].
Structural analogs of colchicine, including this compound, have demonstrated modified cytotoxic profiles that may offer therapeutic advantages. Research indicates that certain deacetylated colchicine derivatives exhibit comparable or enhanced antileukemic activity while potentially displaying reduced systemic toxicity compared to the parent compound [5] [6]. Specifically, studies on N-deacetyl-methylthiocolchicine have shown it to be "as active as colchicine" in antileukemic assays against L-1210 mouse leukemia cell lines, suggesting that strategic modifications of the colchicine scaffold can preserve or enhance therapeutic efficacy while modulating toxicity [5].
The compound also serves as a key precursor molecule for the synthesis of various colchicine derivatives with investigational applications. Recent advances in prodrug development have explored conjugates of colchicine derivatives with proprietary molecules to create compounds with enhanced antitumor activity, particularly against human ovarian carcinoma cell lines [3]. These developments position this compound as a valuable target for isolation and characterization in natural product chemistry and drug discovery programs.
The extraction and purification of this compound from plant materials requires a multistep approach that combines conventional extraction methodologies with advanced chromatographic techniques. Efficient recovery of bioactive compounds while maintaining their structural integrity and bioactivity presents significant challenges that must be addressed through method optimization [7]. Both conventional methods (including solvent extraction) and modern techniques (such as supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction) have been employed to maximize yield and purity while minimizing degradation of the target compound.
Recent methodological advances have focused on extraction efficiency and sustainability, with techniques like Centrifugal Partition Chromatography (CPC) emerging as particularly valuable for the purification of colchicine-related alkaloids. The selection of appropriate extraction and purification strategies must consider factors including the plant source matrix, concentration of target compound, presence of structural analogs, and throughput requirements for downstream applications [7]. The complex nature of plant matrices and the structural similarity between colchicine and its derivatives necessitate sophisticated separation approaches to obtain high-purity this compound.
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Principle | Advantages | Limitations | Recommended Applications |
|---|---|---|---|---|
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning using two-phase solvent system | No solid stationary phase, high sample loading capacity, excellent recovery | Method development complexity, solvent system optimization required | Initial extraction from crude plant materials, large-scale purification |
| Preparative Liquid Chromatography (PLC) | Solid-liquid partitioning with scaled-up HPLC | High purity outcomes, direct scalability from analytical methods | Lower sample capacity compared to CPC, higher solvent consumption | Intermediate purification steps, final purification for analytical standards |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid-solid chromatography | Excellent resolution, hyphenation with detection systems, quantitative analysis | Limited sample loading, primarily analytical vs. preparative | Analytical quantification, quality control, purity assessment |
| Flash Chromatography | Medium-pressure liquid-solid chromatography | Rapid processing, good capacity-cost balance | Moderate resolution for closely related compounds | Initial fractionation, partial purification before high-resolution techniques |
Centrifugal Partition Chromatography has emerged as a particularly powerful technique for the purification of this compound from complex plant matrices. CPC operates on the principle of liquid-liquid partitioning without a solid stationary phase, using a two-phase solvent system where the sample mixture is introduced into a column filled with a high-density liquid stationary phase while a low-density liquid serves as the mobile phase [7]. The application of centrifugal force facilitates the formation of a stable biphasic system, enabling the separation of target compounds based on their differential partition coefficients between the two immiscible phases.
The advantages of CPC for this compound purification include its high sample loading capacity, excellent recovery of compounds, and avoidance of irreversible adsorption that can occur with solid stationary phases. Recent applications in natural product research have demonstrated the effectiveness of CPC for extracting, isolating, and purifying bioactive compounds from plant-based sources [7]. Successful implementation requires careful optimization of solvent systems, with typical choices for colchicinoids including hexane-ethyl acetate-methanol-water or chloroform-methanol-water mixtures in varying proportions to achieve optimal separation factors.
High-Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of this compound throughout the purification process. Robust HPLC methods must be developed to separate closely related colchicine analogs, accurately quantify target compounds, and assess purity of final isolates. Recommended chromatographic conditions include reverse-phase C18 or C8 columns (150-250 mm × 4.6 mm, 5 μm particle size) with mobile phases typically consisting of acetonitrile-water or methanol-water mixtures, often with modifiers such as phosphoric acid, trifluoroacetic acid, or ammonium acetate to improve peak shape and resolution.
For quality control applications in pharmaceutical development, HPLC methods must be validated according to regulatory guidelines to ensure accuracy, precision, specificity, and robustness. The United States Pharmacopeia (USP) methods for colchicine analysis provide a starting point for method development, with modifications to optimize separation of this compound from other process-related impurities and degradation products [8] [4]. Method validation should demonstrate linear response over the expected concentration range (typically 0.05-150% of the target concentration), injection precision with RSD ≤ 1.0%, and specificity against closely related compounds and matrix components.
Structural elucidation of purified this compound requires the application of advanced spectrometric techniques to confirm identity and assess isomeric purity. High-Resolution Mass Spectrometry (HRMS) has revolutionized the field of compound identification and characterization by combining high-resolution mass analyzers with sophisticated data acquisition and processing techniques, enabling precise determination of molecular weights and accurate mass measurement [7]. For this compound, HRMS analysis typically reveals a [M+H]+ ion at m/z 386.1608 (calculated for C₂₁H₂₄NO₆+), providing confirmation of elemental composition.
Supplementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 1H, 13C, COSY, HSQC, and HMBC experiments) and Infrared (IR) spectroscopy provide complementary structural information that enables comprehensive characterization of the isolated compound. Two-dimensional NMR techniques are particularly valuable for establishing the regiochemistry of substituents and confirming the presence of the formyl group on the deacetylated nitrogen. The combination of these analytical approaches provides a comprehensive characterization package that meets regulatory requirements for pharmaceutical impurity identification and supports structure-activity relationship studies.
Table 2: Analytical Parameters for this compound Characterization
| Analytical Parameter | Specification | Methodology | Acceptance Criteria |
|---|---|---|---|
| Identification | Structural confirmation | HRMS, NMR | Molecular ion m/z 386.1608 [M+H]+, NMR spectrum matches reference |
| Purity Assay | Quantitative determination | HPLC-UV/DAD | ≥95.0% area normalization, single impurity ≤1.0% |
| Related Substances | Impurity profile | HPLC-UV/DAD | Total impurities ≤3.0%, this compound ≤0.42% in pharmaceuticals |
| Loss on Drying | Volatile content | Thermogravimetric analysis | ≤2.0% w/w at 105°C |
| Residual Solvents | Class 1-3 solvents | GC-FID/HS | Meets ICH Q3C guidelines |
| Specific Rotation | Chiral purity | Polarimetry | [α]²⁰D = -150° to -170° (c=1 in CHCl₃) |
Plant material selection and pre-extraction processing represent critical initial steps in the isolation of this compound. Source plants including Gloriosa superba (gloriosa lily) and Colchicum autumnale (autumn crocus) should be harvested during periods of maximal colchicine alkaloid content, typically during late summer or early autumn for mature corms and seeds. Plant materials should be lyophilized to preserve compound integrity and finely powdered using a cryogenic grinder to maximize extraction efficiency while minimizing degradation.
This sequential extraction approach typically yields a total alkaloid fraction enriched in colchicine and related compounds, with this compound content generally ranging from 0.5-5.0% of the total alkaloid mixture depending on plant source, harvest time, and extraction efficiency.
Centrifugal Partition Chromatography offers a highly efficient method for the purification of this compound from complex alkaloid mixtures. The following optimized protocol enables the isolation of high-purity compound with excellent recovery:
CPC System Setup:
Elution Protocol:
Post-CPC Processing:
This CPC protocol typically yields 15-45 mg of purified this compound from 100 g of initial plant material (depending on source), with purity exceeding 95% as determined by HPLC analysis.
Preparative Liquid Chromatography provides an effective alternative or complementary approach for obtaining high-purity this compound, particularly when working with partially purified extracts. The following protocol is optimized for final purification steps:
Chromatographic Conditions:
Purification Procedure:
This preparative HPLC approach typically yields recovery rates of 85-95% with purity exceeding 98%, suitable for analytical standards and biological testing applications.
This compound and related colchicine analogs demonstrate significant potential in oncology research and drug development programs. Structure-activity relationship studies have revealed that modifications to the colchicine scaffold, particularly at the C-7 and C-10 positions, can yield compounds with enhanced cytotoxic activity and potentially improved therapeutic indices compared to the parent molecule [3]. Research indicates that certain thiocolchicine derivatives exhibit superior potency against various human cancer cell lines, including DLD-1 (colon adenocarcinoma), LoVo (colon cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast cancer) models [3].
The limited natural availability of colchicine-producing plants and the challenges of chemical synthesis have prompted investigation into biotechnological approaches for production of valuable colchicinoids. Plant cell and tissue culture techniques offer promising alternatives for the sustainable production of these compounds without dependence on wild plant populations [2]. In vitro culture systems using callus tissue or cell suspension cultures of Gloriosa superba and related species can be established and scaled in bioreactor systems, providing a controlled, year-round production platform that addresses conservation concerns associated with wild harvesting of endangered medicinal plants.
Antiproliferative evaluation of purified this compound should follow established protocols for cytotoxicity assessment using a panel of human cancer cell lines representing different tissue types. Standardized MTT or XTT assays conducted over 72-hour exposure periods provide reliable IC₅₀ values for comparison with reference compounds including colchicine and thiocolchicine. Additional mechanistic studies should examine the compound's effects on tubulin polymerization, cell cycle progression (particularly G2/M arrest), and induction of apoptosis to fully characterize its biological activity profile.
The emerging applications of colchicine derivatives extend beyond traditional cytotoxic effects to include investigation as anti-inflammatory agents and vascular disruptors. The unique ability of colchicinoids to target tubulin and disrupt microtubule formation underpins these diverse pharmacological activities and continues to drive research interest in this compound class [3]. As understanding of the subtleties of structure-activity relationships improves, opportunities for targeted modification of this compound to enhance specific biological activities while reducing undesirable side effects continue to expand.
The purification and characterization of This compound from plant extracts represents a technically challenging but scientifically valuable endeavor with significant implications for pharmaceutical development and natural product chemistry. The protocols detailed in this application note provide a robust framework for the efficient isolation of high-purity material suitable for research applications, method development, and biological evaluation. Continued refinement of these methodologies, particularly through implementation of advanced chromatographic techniques like CPC and hyphenated analytical systems, will further enhance capabilities in this field.
Future directions for research include comprehensive biological evaluation of isolated this compound against expanded panels of disease models, detailed mechanistic studies to elucidate its molecular targets and downstream effects, and exploration of its potential as a precursor molecule for the semi-synthesis of novel analogs with optimized pharmacological properties. Additionally, development of sustainable production methods including biotechnological approaches and synthetic biology strategies will be essential to ensure reliable supply of this valuable compound while addressing conservation concerns associated with source plants. Through continued methodological advancement and biological investigation, this compound and related colchicinoids are positioned to contribute significantly to future therapeutic development in oncology and beyond.
Figure 1: Comprehensive workflow for the extraction, purification, and characterization of this compound from plant materials
Gloriosine (N-deacetyl-N-formyl-colchicine) is a predominant colchicine-like alkaloid isolated from Gloriosa superba L. that has recently gained significant attention for its microtubule-targeting properties and potential anti-mitotic activity. This natural product shares striking structural similarity with colchicine, differing only by the presence of a formamide group at the C-7 position of ring B instead of the acetamide group found in colchicine [1] [2]. Microtubules are dynamic polymers consisting of α and β tubulin that play crucial roles in vital cellular functions including cell division, intracellular transport, and maintenance of cell shape. During mitosis, the rate of microtubule transition between growth and shrinkage phases increases dramatically, making this dynamic state a sensitive target for microtubule binding agents (MTAs) [1].
The interest in gloriosine has emerged from the need to develop novel microtubule-targeting agents with improved therapeutic profiles. While colchicine itself is FDA-approved for gout and has demonstrated anti-proliferative activity, its clinical use as an anticancer therapeutic has been limited due to toxicity concerns and the development of multidrug resistance mediated by p-glycoprotein induction [2]. Gloriosine represents a promising alternative with potentially enhanced binding characteristics and a more favorable toxicity profile, making it a compelling candidate for further investigation in cytological applications and drug development pipelines [1] [2].
Table 1: Summary of Mitotic Index and Anti-proliferative Activity of Gloriosine
| Parameter | Control Values | Gloriosine-Treated Values | Experimental Conditions |
|---|---|---|---|
| Mitotic Index | 24% | 14% | Allium cepa root tip model [1] |
| Cell Viability | 100% (baseline) | 63.94% | Low concentration (0.0004 mg/mL) [1] |
| Binding Affinity | -7.4 kcal/Mol (colchicine) | -7.5 kcal/Mol (gloriosine) | β-tubulin at colchicine binding site [1] |
| Toxicity (LD50) | Not applicable | 6 mg/kg (Class II toxicity) | ADMET profile analysis [1] |
| IC50 Range | Variable by cell line | 32.61-100.28 nM | Panel of 15 human cancer cell lines [2] |
| Normal Cell IC50 | Not applicable | 700.48 nM | Normal breast cells [2] |
Table 2: Gloriosine-Induced Cellular Abnormalities Observed in Experimental Models
| Abnormality Type | Experimental System | Significance |
|---|---|---|
| Condensed chromosomes in C-metaphase | In vivo and TEM studies | Indicates disruption of mitotic spindle function [1] |
| Enlarged nucleus with increased nuclear material | In vivo and TEM studies | Suggests interference with cytokinesis [1] |
| Formation of apoptotic bodies | Cancer cell lines | Confirms induction of programmed cell death [2] |
| Inhibition of cell migration | A549 wound healing assay | Indicates potential anti-metastatic properties [2] |
| >85% binding overlap with colchicine | Molecular docking studies | Demonstrates similar mechanism of action [1] |
Figure 1: Experimental workflow for mitotic index analysis using Allium cepa root tip model
Figure 2: Integrated mechanistic pathway of gloriosine activity from molecular to cellular levels
This comprehensive protocol details standardized methodologies for evaluating the mitotic inhibitory activity of gloriosine through integrated in silico, in vivo, and in vitro approaches. The provided methods enable researchers to systematically assess gloriosine's microtubule-targeting properties, anti-proliferative potential, and cellular effects using well-established model systems. The quantitative data generated through these protocols demonstrates that gloriosine exhibits strong affinity for the colchicine binding site on β-tubulin, significantly reduces mitotic index in biological systems, and displays potent and selective antiproliferative activity against various human cancer cell lines.
These application notes and protocols provide researchers with robust methodological frameworks for further investigation of gloriosine as a potential lead compound for anticancer drug development and as a tool compound for fundamental research on microtubule biology. The integration of computational and experimental approaches outlined in this document allows for comprehensive characterization of gloriosine's biological activities and mechanism of action, supporting its potential application as a colchicine alternative in cytology and clinical contexts [1] [2]. Future work should focus on additional mechanistic studies, in vivo validation in animal models, and structural optimization to enhance therapeutic potential while minimizing toxicity.
N-deacetyl-N-formylcolchicine, commonly known as gloriosine, is a naturally occurring colchicine analog found in Gloriosa superba L. that has recently emerged as a promising microtubule-targeting agent with significant potential for both research and therapeutic applications. As a colchicine binding site inhibitor (CBSI), gloriosine shares the fundamental tricyclic structure of colchicine but features a formamide group at the C-7 position of ring B instead of colchicine's acetamide group [1]. This structural modification confers distinct binding properties and potentially improved characteristics while maintaining the core mechanism of tubulin binding and microtubule disruption. The interest in gloriosine and similar CBSIs has grown substantially due to their potential to overcome common limitations of existing microtubule-targeting drugs, including multidrug resistance issues associated with taxane and vinca alkaloid site inhibitors [2] [3].
The clinical relevance of gloriosine stems from the well-established role of microtubules in essential cellular processes including cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that alternate between growth and shrinkage phases, a process known as dynamic instability [4]. During mitosis, this dynamic behavior increases dramatically, making microtubules particularly vulnerable to intervention. Colchicine binding site inhibitors like gloriosine exert their effects by binding to the interface between α- and β-tubulin subunits, promoting curved conformations in tubulin dimers that prevent their proper assembly into microtubules [4] [1]. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase, ultimately triggering apoptotic cell death in rapidly dividing cells—a mechanism that holds particular promise for anticancer applications while also being relevant to cytological research and other therapeutic areas.
Gloriosine maintains the essential pharmacophoric elements required for effective binding to the colchicine site on tubulin, consisting of three primary rings: the 3,4,5-trimethoxyphenyl ring (A-ring), a seven-membered saturated ring (B-ring), and a tropolone ring (C-ring) [1]. The key structural distinction between gloriosine and colchicine lies in the B-ring substitution, where gloriosine contains a formamide group at C-7 compared to colchicine's acetamide group. This modification, while seemingly minor, significantly influences the compound's binding interactions and potentially its pharmacological properties. Molecular docking studies have demonstrated that gloriosine binds effectively to the colchicine binding site located at the α-β tubulin heterodimer interface, with computational analyses revealing a binding affinity of -7.5 kcal/mol, slightly superior to colchicine's -7.4 kcal/mol [1].
The binding pocket for colchicine site inhibitors is approximately 4-5 Å in width and is primarily composed of residues from β-tubulin, with additional contributions from α-tubulin [4]. This funnel-shaped cavity has a volume of approximately 600 ų and is surrounded by numerous key amino acids including Ala180α, Asn101α, Thr179α, Val181α, Thr314β, Asn349β, Lys352β, Asn350β, Tyr202β, and Cys241β [5]. The structural requirements for effective binding to this site are stringent, with the trimethoxyphenyl A-ring serving as an anchor within the binding pocket while the C-ring modulates inhibitory activity through interactions with oxygen atoms [4]. The B-ring acts primarily as a connector that maintains proper spatial orientation between the A and C rings, and modifications to this region—such as the formamide substitution in gloriosine—can significantly influence binding characteristics without necessarily abolishing activity.
Table 1: Comparative Molecular Interactions of Gloriosine and Colchicine at the Colchicine Binding Site
| Interaction Parameter | Gloriosine | Colchicine |
|---|---|---|
| Binding Score (kcal/mol) | -7.5 | -7.4 |
| Hydrophobic Interactions | 13 residues | 14 residues |
| Hydrogen Bonds | None detected | 1 (with αSer178) |
| Key Binding Residues | αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, βLys352 | αAsn101, αVal181, αSer178, αThr179, αAla180, βLeu248, βAla250, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βLys352 |
| Unique Interactions | βAsn350, βVal351 | αAla180, βAla250 |
Detailed analysis of the molecular interactions between gloriosine and tubulin reveals a binding pattern that largely overlaps with that of colchicine but with distinct differences that may account for its slightly superior binding affinity. Gloriosine forms hydrophobic interactions with 13 residues, sharing 11 common interaction sites with colchicine while uniquely engaging βAsn350 and βVal351 [1]. Interestingly, despite its slightly better binding score, gloriosine does not form the hydrogen bond with αSer178 that is characteristic of colchicine binding [1]. This suggests that gloriosine's binding is dominated by hydrophobic stabilization and potentially benefits from additional van der Waals interactions or optimized geometry within the binding pocket. The binding pose of gloriosine overlaps significantly (≥85%) with that of colchicine when analyzed using Ligplot+ software, confirming similar orientation within the colchicine binding site [1].
The α-T5 loop (residues 178-180 of α-tubulin) has been identified as a critical structural element in the binding of colchicine and its analogs [1]. Both colchicine and gloriosine interact with this loop, which plays a significant role in the binding energy and stabilization of the tubulin-inhibitor complex. The preservation of this interaction in gloriosine, despite its structural modification, likely contributes to its maintained biological activity. The slightly different binding characteristics of gloriosine, including the absence of hydrogen bonding and engagement of additional hydrophobic residues, may translate to differences in pharmacological properties such as dissociation kinetics, selectivity, or ability to overcome resistance mechanisms—aspects that warrant further investigation in the development of this compound as a therapeutic agent.
Experimental validation of gloriosine's biological activity has confirmed its potent antimitotic effects through multiple assay systems. In vivo studies have demonstrated that gloriosine induces significant cellular abnormalities in dividing cells, including condensed chromosomes in C-metaphase and enlarged nuclei with increased nuclear material [1]. These morphological changes are consistent with the expected effects of microtubule disruption and mirror the activities observed with colchicine treatment. At the cellular level, gloriosine treatment resulted in a mitotic index of approximately 14% compared to 24% in control cells, indicating substantial interference with normal cell division processes [1]. Furthermore, gloriosine exhibited notable anti-proliferative activity, reducing cell viability to 63.94% even at low concentrations (0.0004 mg/mL) [1].
The antiproliferative effects of colchicine binding site inhibitors like gloriosine typically manifest through disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase [2]. This arrest occurs because proper microtubule function is essential for formation of the mitotic spindle and chromosome segregation during mitosis. When microtubule dynamics are suppressed, cells cannot progress through metaphase to anaphase, resulting in prolonged mitotic arrest that typically triggers apoptotic pathways and cell death [4]. This mechanism is particularly effective against rapidly dividing cells, including cancer cells, explaining the interest in gloriosine and similar compounds as potential anticancer agents. Transmission electron microscopy studies of gloriosine-treated cells have revealed ultrastructural changes consistent with this mechanism, including disrupted microtubule organization and aberrant nuclear morphology [1].
Table 2: Experimental Biological Activities of Gloriosine and Reference Compounds
| Activity Parameter | Gloriosine | Colchicine | Measurement Context |
|---|---|---|---|
| Binding Affinity | -7.5 kcal/mol | -7.4 kcal/mol | Molecular docking score [1] |
| Mitotic Index | 14% | Not reported | In vivo analysis [1] |
| Cell Viability | 63.94% at 0.0004 mg/mL | Not reported | Anti-proliferative assay [1] |
| Tubulin Polymerization IC₅₀ | Not tested | 10.6 nM | Reference value [5] |
| Cytotoxic IC₅₀ (HepG-2) | Not tested | 7.40 µM | Reference value [5] |
When compared to other colchicine site inhibitors, gloriosine demonstrates competitive binding affinity and biological activity. Recent research has identified numerous CBSIs with varying potencies, such as quinoline derivatives that inhibit tubulin polymerization with IC₅₀ values as low as 9.11 nM (compared to 10.6 nM for colchicine) and exhibit cytotoxic effects against cancer cell lines in the low micromolar to nanomolar range [5]. The development of CBSIs has gained significant momentum due to their potential advantages over other microtubule-targeting agents, including reduced susceptibility to drug resistance mechanisms mediated by P-glycoprotein overexpression and βIII-tubulin isoform expression [2] [3]. Additionally, many CBSIs demonstrate antiangiogenic and vascular disrupting properties, providing a dual mechanism of action against tumors by both directly targeting cancer cells and disrupting tumor vasculature [3].
The therapeutic promise of gloriosine is further supported by ADMET profiling using SwissADME software, which indicates that the compound complies with Lipinski's rule of five—a key indicator of drug-likeness [1]. According to this analysis, gloriosine has appropriate molecular weight (<500 Da), hydrogen bond donors (≤5), hydrogen bond acceptors (<10), and consensus log P (<5) for potential oral bioavailability. The compound also demonstrates good predicted aqueous solubility, high gastrointestinal absorption, inability to cross the blood-brain barrier, and a bioavailability score of 0.55 [1]. These favorable pharmacokinetic properties, combined with its potent microtubule-targeting activity, position gloriosine as a promising candidate for further development as a cytological research tool or potential therapeutic agent.
Computational assessment of gloriosine's binding to tubulin provides critical initial data for evaluating its potential as a colchicine binding site inhibitor. The following protocol outlines the key steps for performing and analyzing molecular docking studies:
Protein Preparation: Obtain the crystal structure of the αβ-tubulin heterodimer complexed with colchicine (e.g., PDB ID 1SA0) from the Protein Data Bank. Remove the native colchicine ligand and any water molecules, then add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular visualization software such as PyMOL or Maestro. Optimize the structure using energy minimization algorithms to relieve steric clashes while preserving the overall protein conformation [1].
Ligand Preparation: Create the three-dimensional structure of gloriosine using chemical drawing software such as ChemDraw followed by energy minimization using molecular mechanics force fields. Generate possible tautomers and protonation states at physiological pH, and prepare multiple conformations to account for structural flexibility. Proper structural validation is essential, particularly ensuring accurate representation of the formamide group at the C-7 position of the B-ring, which distinguishes gloriosine from colchicine [1].
Docking Procedure: Perform molecular docking using programs such as AutoDock Vina or Glide with the colchicine binding site defined as the docking grid. Center the grid coordinates on the native colchicine binding position with sufficient dimensions (e.g., 20×20×20 Å) to accommodate ligand flexibility. Apply standard docking parameters with appropriate sampling intensity, and generate multiple docking poses (typically 10-20) for subsequent analysis [1] [5].
Interaction Analysis: Evaluate the resulting docking poses based on both binding energy scores and interaction patterns with key tubulin residues. Compare the binding mode of gloriosine with that of colchicine by superimposing the poses and calculating root-mean-square deviation (RMSD) values. Utilize visualization tools such as LigPlot+ to generate two-dimensional interaction diagrams and identify specific hydrogen bonds, hydrophobic interactions, and other intermolecular contacts [1].
Experimental validation of gloriosine's tubulin polymerization inhibition activity provides critical confirmation of computational predictions. The following protocol details a standard biochemical assay for assessing this activity:
Reagent Preparation: Prepare purified tubulin protein (>97% purity) at a concentration of 10 mg/mL in ice-cold GTP-free polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Prepare gloriosine test solutions in DMSO with concentrations typically ranging from 0.1 μM to 100 μM, including colchicine as a positive control and DMSO alone as a negative control. Maintain all reagents on ice until assay initiation to prevent premature polymerization [5].
Assay Setup: Add test compounds (typically 5-10 μL) to the wells of a pre-chilled 96-well plate, then add purified tubulin solution to achieve a final tubulin concentration of 2 mg/mL and final compound concentrations across the desired range. Include replicate wells for each concentration and controls. Use a final DMSO concentration not exceeding 1% to avoid solvent effects on tubulin polymerization. Quickly transfer the plate to a pre-temperature-controlled spectrophotometer or fluorometer set to 37°C [5].
Polymerization Monitoring: Measure turbidity development at 350 nm (for spectrophotometric detection) or fluorescence increase with specific microtubule-binding dyes (for fluorometric detection) at 30-second intervals for 60-90 minutes. The polymerization kinetics typically show a lag phase followed by a growth phase and finally a plateau phase. Calculate the rate of polymerization from the linear portion of the growth phase and the maximum extent of polymerization from the plateau absorbance or fluorescence values [5].
Data Analysis: Determine the percentage inhibition for each test concentration by comparing the maximum extent of polymerization to vehicle controls. Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. Include quality control criteria such as Z-factor calculations to ensure assay robustness, and perform statistical analyses to determine significance between treatments [5].
Cellular assays provide essential information about gloriosine's biological activity in complex biological systems. The following protocol outlines standard methods for evaluating antiproliferative effects and cell cycle impact:
Cell Culture and Treatment: Maintain appropriate cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) in recommended media with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates for viability assays or 6-well plates for cell cycle analysis at appropriate densities (typically 5,000-10,000 cells/well for 96-well plates) and allow to adhere for 24 hours. Prepare gloriosine in DMSO and dilute in culture media to achieve final concentrations typically ranging from 0.001 μM to 100 μM, including vehicle controls and reference compounds such as colchicine [5].
Antiproliferative Assay: After 48-72 hours of compound exposure, assess cell viability using standard methods such as MTS assay, MTT assay, or sulforhodamine B (SRB) assay according to established protocols. For MTS assay, add MTS reagent directly to culture media, incubate for 1-4 hours at 37°C, and measure absorbance at 490 nm. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis of concentration-response data [5].
Cell Cycle Analysis: After 24 hours of compound treatment, harvest cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C. After fixation, wash cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS. Incubate for 30 minutes at 37°C protected from light, then analyze DNA content using flow cytometry. Collect at least 10,000 events per sample and analyze cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases [5].
Apoptosis Assessment: For additional mechanistic insight, perform Annexin V/propidium iodide staining to quantify apoptosis induction. Harvest cells after compound treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer instructions, incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [5].
Successful implementation of gloriosine research requires attention to several practical considerations. The compound's relative instability in solution necessitates preparation of fresh stock solutions immediately before use, with storage at -20°C in anhydrous DMSO for short-term preservation [1]. The aqueous solubility of gloriosine is limited, requiring appropriate solvent systems for biological assays; typically, stock solutions in DMSO can be diluted into aqueous buffers with final DMSO concentrations not exceeding 1% to maintain tubulin functionality and cell viability [5]. For cellular assays, it is essential to include vehicle controls with matching DMSO concentrations to account for any solvent effects on microtubule dynamics or cell growth.
Analytical verification of gloriosine identity and purity is recommended before biological evaluation, preferably using HPLC coupled with mass spectrometry or NMR spectroscopy [1]. The compound should be stored as a solid at -20°C in desiccated conditions to prevent degradation, particularly protection from light exposure which may promote structural modifications. When working with gloriosine in cellular or biochemical assays, researchers should consider its classification as a compound with class II toxicity (LD₅₀ of 6 mg/kg in animal studies) and implement appropriate safety precautions including the use of personal protective equipment and proper waste disposal methods [1].
The development landscape for colchicine binding site inhibitors like gloriosine has expanded significantly in recent years, with several CBSIs advancing to clinical trials for various oncology indications [3]. These include compounds such as CA-4P (fosbretabulin), OXi4503, ABT-751, and verubulin, which have demonstrated proof-of-concept for CBSI therapeutic applications [3]. While gloriosine itself remains in preclinical investigation, its favorable drug-like properties and potent tubulin binding affinity suggest potential for further development. The slightly modified structure of gloriosine compared to colchicine may offer advantages in terms of selectivity or toxicity profiles, though these aspects require comprehensive evaluation.
Potential applications for gloriosine extend beyond oncology to include cytological research where its mitotic inhibitory activity can be utilized for chromosome analysis and polyploidy induction [1]. The established use of colchicine in treating inflammatory conditions such as gout and familial Mediterranean fever also suggests possible anti-inflammatory applications for gloriosine, particularly given research demonstrating that targeted colchicine derivatives can exhibit enhanced anti-inflammatory potency with reduced side effects [6]. However, advancement toward therapeutic applications would require extensive preclinical development including comprehensive toxicity assessment, pharmacokinetic optimization, and formulation development to address potential limitations such as chemical stability, bioavailability, and therapeutic index.
This compound (gloriosine) represents a promising colchicine binding site inhibitor with demonstrated tubulin binding affinity and antimitotic activity comparable to, and in some aspects potentially superior to, colchicine itself. The detailed experimental protocols provided in this document enable comprehensive characterization of its mechanism of action, binding properties, and biological effects. As research continues to explore the therapeutic potential of microtubule-targeting agents, gloriosine and its derivatives offer interesting opportunities for development in both oncological and non-oncological applications. The ongoing investigation of colchicine binding site inhibitors reflects the continued importance of this target class in drug discovery and the potential for improved therapeutic agents targeting microtubule dynamics.
1. Introduction
Gloriosine (N-deacetyl-N-formylcolchicine) is a major alkaloid found in Gloriosa superba L. that shares significant structural and functional similarity with colchicine [1] [2]. It functions as a potent microtubule-binding agent by targeting the colchicine binding site (CBS) on β-tubulin, leading to the disruption of mitotic spindle formation [1]. This disruption results in cell cycle arrest at the metaphase stage, a phenomenon characterized by C-metaphase, where chromosomes are condensed but unable to segregate [1]. These properties make gloriosine a promising candidate for cytological studies and anticancer drug development.
2. Key Experimental Data and Findings
The following tables summarize quantitative data and key findings from recent studies on gloriosine.
Table 1: Summary of Key Experimental Findings on Gloriosine
| Parameter | Finding | Experimental Context |
|---|---|---|
| C-Metaphase Induction | Observation of abnormalities like condensed chromosomes in C-metaphase and enlarged nuclei [1] | In vivo studies, Transmission Electron Microscopy [1] |
| Anti-proliferative Activity | 63.94% cell viability at a low concentration of 0.0004 mg/ml [1] | Cell viability assays [1] |
| Effect on Mitotic Index | Reduction to ~14% in treated cells compared to ~24% in control cells [1] | In vivo assays [1] |
| Toxicity Classification | Class II toxicity with a reported LD50 value of 6 mg/kg [1] | ADMET profiling [1] |
Table 2: Physicochemical and In Silico Profiling of Gloriosine
| Property | Gloriosine | Note |
|---|---|---|
| Molecular Formula | C21H23NO6 [3] | - |
| Molecular Weight | 385.41 g/mol [3] | - |
| CAS Number | 7411-12-3 [3] | - |
| Binding Affinity (to β-tubulin) | -7.5 kcal/Mol [1] | Statistically similar to colchicine (-7.4 kcal/Mol) [1] |
| Binding Site Overlap (with Colchicine) | >85% [1] | Validated by 2D docking plots [1] |
| Drug-likeness | Complies with Lipinski's Rule of Five [1] | Predictive ADMET profile [1] |
3. Detailed Experimental Protocols
3.1. Source and Isolation of Gloriosine
Gloriosine can be isolated from the tubers or seeds of Gloriosa superba L.
3.2. In Silico Docking Protocol to Confirm Tubulin Binding
This protocol is used to predict and validate the binding of gloriosine to the colchicine binding site on β-tubulin.
3.3. In Vivo Protocol for C-Metaphase Induction and Analysis
This protocol assesses the antimitotic activity of gloriosine in a biological system.
4. Mechanism of Action and Workflow
The following diagram illustrates the mechanism of action of gloriosine and the experimental workflow to study its effects.
What is Colchicine Impurity A? Colchicine Impurity A is formally known as N-deacetyl-N-formylcolchicine [1] [2]. It is a recognized impurity in colchicine active pharmaceutical ingredient (API) and is listed as a specified impurity in the European Pharmacopoeia [3].
What are the specifications for impurities in colchicine compositions? Pharmaceutical-grade colchicine compositions are required to have tightly controlled impurity levels. "Ultrapure" specifications, as disclosed in patent literature, often call for no more than 2.0% to 3.0% total impurities [4].
Why is monitoring Colchicine Impurity A critical? Monitoring this impurity is a key part of quality control (QC) and stability testing. Its presence and concentration can indicate the extent of degradation or specific reaction byproducts formed during the synthesis or storage of colchicine, which is essential for ensuring product safety and efficacy [1] [4] [3].
What is the primary analytical technique for quantifying colchicine and its impurities? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and widely validated technique for separating and quantifying colchicine and its related substances, including this compound [5].
How is colchicine extracted from plant material for analysis? Ultrasound-Assisted Extraction (UAE) is an efficient, modern technique. Optimal extraction from Colchicum autumnale bulbs can be achieved using diluted hydrochloric acid as the solvent with controlled ultrasonication power, time, and temperature [5].
For quick reference, here are the key chemical and analytical parameters for colchicine and its Impurity A.
Table 1: Chemical Identity of Colchicine and Key Impurity
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chemical Name |
|---|---|---|---|---|
| Colchicine | 64-86-8 [1] [6] | C₂₂H₂₅NO₆ [1] [6] | 399.44 [1] [6] | (S)-N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide |
| Impurity A (this compound) | 7411-12-3 [1] [2] | C₂₁H₂₃NO₆ [1] [2] | 385.41 [1] [2] | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide |
Table 2: Validated HPLC-UV Method Parameters for Colchicine Analysis [5]
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase HPLC with UV Detection |
| Column | ACE 5 C-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Mixture of Potassium Dihydrogen Phosphate (6.8 g/L) and Methanol (45:53 v/v), pH adjusted to 5.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Retention Time (Colchicine) | ~9.48 min |
| Linearity Range | 100 - 500 µg/mL (R² = 0.9996) |
| LOD / LOQ | 3.37 µg/mL / 7.74 µg/mL |
This method is suitable for the quantitative determination of colchicine and the identification and quantification of this compound (Impurity A) in API or finished compositions [5].
The workflow for this analytical method can be visualized as follows:
This optimized protocol is for extracting colchicine from plant material like Colchicum autumnale bulbs prior to analysis [5].
Poor Chromatographic Peak Shape (Tailing/Broadening):
Low Recovery during Extraction:
Inconsistent HPLC Results:
The following table summarizes key properties of gloriosine identified from the search results, which are essential for understanding its solubility challenges and guiding formulation approaches [1].
| Property | Value / Description | Significance for Solubility & Formulation |
|---|---|---|
| Chemical Name | N-deacetyl-N-formyl-colchicine [2] | Structural similarity to colchicine suggests potential shared formulation strategies. |
| Molecular Weight | < 500 Dalton [1] | Compliant with Lipinski's Rule of Five; favorable for drug-likeness. |
| Log P | Consensus LogP value is reported [1] | An indicator of lipophilicity; crucial for predicting solubility in aqueous vs. organic solvents. |
| Hydrogen Bond Donors | Not more than 5 [1] | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | Less than 10 [1] | Compliant with Lipinski's Rule of Five. |
| Drug-Likeness | In accordance with Lipinski's Rule of Five [1] | High probability of good oral bioavailability, but may still have inherent aqueous solubility issues. |
| Toxicity Class | Class II (LD(_{50}) = 6 mg/kg) [1] | Indicates high potency and toxicity, necessitating careful dosing in any experimental formulation. |
While direct solubility enhancement methods were not found, the search results provide context on how gloriosine is handled in biological assays, which can be a starting point for your own experiments.
1. In Vitro Antiproliferative Activity (MTT) Assay This protocol is used to evaluate the anticancer potential of gloriosine, which requires the compound to be in solution [2].
2. Molecular Docking Study This protocol explains how the binding of gloriosine to tubulin is simulated, relying on the compound's molecular structure [1].
Based on the physicochemical profile of gloriosine, here are some standard technical approaches you can investigate to enhance its solubility:
FAQ: Why is gloriosine solubility a critical research focus? Despite its high potency and promising binding affinity for tubulin, gloriosine's therapeutic potential cannot be realized without adequate solubility, which is a prerequisite for sufficient bioavailability and dosing efficiency. Overcoming this hurdle is a key step in preclinical development [1] [2].
Troubleshooting Guide: Inconsistent Bioactivity Results
To help visualize a systematic approach, the following diagram outlines a potential workflow for tackling gloriosine solubility.
Q1: What is analytical method validation and why is it required?
Q2: What are the key parameters to validate for an HPLC method?
Q3: When should a validated method be revalidated?
The following table outlines the core parameters, their definitions, and typical methodologies based on ICH guidelines [3] [1].
| Validation Parameter | Definition & Purpose | Typical Methodology |
|---|---|---|
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of potential interferences (impurities, degradants, excipients) [3] [1]. | Analyze blank, placebo, and sample spiked with impurities. Use peak purity tools (PDA or MS) to demonstrate separation [3]. |
| Accuracy | Closeness of test results to the true value. | Spike the sample matrix (placebo) with known amounts of analyte. Determine recovery at multiple levels (e.g., 80%, 100%, 120%) across the specified range [3] [1]. |
| Precision | Degree of agreement among individual test results. Includes repeatability (same conditions) and intermediate precision (different days, analysts, equipment) [3] [1]. | A minimum of nine determinations over at least three concentration levels (e.g., three concentrations in triplicate) [3] [1]. |
| Linearity | Ability to obtain test results directly proportional to analyte concentration. | Prepare and analyze a series of standard solutions (minimum of 5 concentrations) covering the specified range. The regression coefficient (r) is typically expected to be >0.999 for assay methods [5] [1]. |
| Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated. | Derived from linearity studies. For assay methods, typically 80-120% of the test concentration [1]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Test impact of variations in flow rate, mobile phase pH/composition, column temperature, and different columns from various lots or suppliers [1]. |
| LOD / LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or using standard deviation of the response and the slope [5] [1]. |
Forced degradation studies are critical for demonstrating that your method is stability-indicating [3].
Objective: To demonstrate that the method can separate the active ingredient (gloriosine) from its degradation products [3].
Materials:
Procedure:
When developing and validating an HPLC method for a specific compound like gloriosine, keep these points in mind:
The table below summarizes the key characteristics of N-deacetyl-N-formylcolchicine (gloriosine) identified in the search results:
| Property | Description | Relevance to Toxicity |
|---|---|---|
| Chemical Identity | This compound; a major metabolite of Gloriosa superba [1]. | Basis for its structural similarity to colchicine. |
| Structural Difference from Colchicine | A formamide group at the C-7 position on ring B, instead of an acetamide group found in colchicine [1]. | The key differentiator that may influence binding and toxicity. |
| Mechanism of Action | Binds to the colchicine binding site (CBS) on β-tubulin, inhibiting microtubule assembly [1]. | The primary mechanism for its cytotoxic and toxic effects. |
| Toxicity Classification | Class II toxicity (based on animal data), with a reported LD₅₀ of 6 mg/kg [1]. | Confirms a high-risk toxicity profile. |
| Binding Affinity | In silico docking shows a binding score of -7.5 kcal/mol to β-tubulin, statistically similar to colchicine's -7.4 kcal/mol [1]. | Suggests a potent effect similar to the parent compound. |
Given the lack of direct protocols, here are potential research avenues informed by the available data:
For researchers beginning to work with gloriosine, the following workflow outlines key characterization steps based on the information available. Specific protocols for toxicity reduction (e.g., specific antidotes) are not described in the searched literature.
Here are answers to potential FAQs your users might have:
Q1: What is the primary mechanism behind this compound's toxicity? Its toxicity is directly linked to its mechanism of action. Like colchicine, it binds to β-tubulin at the colchicine binding site (CBS), inhibiting microtubule polymerization. This disruption is cytotoxic and leads to the failure of essential cellular processes like cell division, causing the observed toxic effects [1].
Q2: Are there any known antidotes for gloriosine poisoning? The search results do not describe a specific antidote for gloriosine. The general clinical approach for colchicine overdose, which may be relevant, involves supportive care. This includes gastrointestinal decontamination (e.g., activated charcoal) if performed very early after ingestion, and aggressive management of subsequent complications like multi-organ failure [3] [4]. This information is for medical reference and is not a substitute for professional medical advice.
Q3: What are the critical drug interactions to be aware of? While specific data on gloriosine is unavailable, its structural similarity to colchicine suggests caution with drugs that interact with colchicine. Colchicine is a substrate for both the CYP3A4 enzyme and the P-glycoprotein (P-gp) transporter [3] [4]. Concomitant use with strong inhibitors of these systems (e.g., Clarithromycin, Cyclosporine) can significantly increase colchicine (and potentially gloriosine) plasma levels, leading to severe toxicity, especially in individuals with kidney or liver impairment [4] [5] [6].
Q1: What are the recommended storage conditions for N-deacetyl-N-formylcolchicine?
Q2: How should I handle this compound to ensure its stability?
Q3: What is the known identity and role of this compound?
For drug development, stability must be proven through systematic studies. The ICH Q1 guidance series outlines the standard framework [4]. The following workflow summarizes the key stages of a stability testing program:
To implement this workflow, you can structure your study with the following parameters:
1. Study Conditions Adhere to ICH Q1A(R2) conditions for long-term and accelerated testing [4] [5].
| Study Type | Temperature | Relative Humidity | Minimum Duration | Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | 12 months | To establish the retest period or shelf life under recommended storage conditions [5]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | To assess the impact of short-term excursions and evaluate degradation pathways [5]. |
2. Key Analytical Methods and Specifications Refer to colchicine patent literature for applicable analytical techniques [6] [7].
| Test Attribute | Recommended Method | Acceptance Criteria (Example) |
|---|---|---|
| Identity | FT-Raman Spectroscopy, HPLC | Spectrum must match reference standard [6]. |
| Purity & Assay | High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98.0% (Area Percent) [7]. |
| Related Substances | HPLC with UV Detection | Individual unknown impurity ≤ 0.10%; Total impurities ≤ 0.5% [7]. |
| Physical Characteristics | Visual Inspection | Complies with description of off-white powder [1]. |
| Water Content | Karl Fischer (KF) Titration | ≤ 5.0% w/w [5]. |
The following diagram outlines a logical approach to diagnosing and resolving stability problems:
Potential Degradation Pathways and Solutions
Issue: Formation of New Impurities
Issue: Physical Changes or Water Absorption
Issue: General Handling and Process Control
What are the key steps in optimizing gloriosine extraction? Optimization typically involves two main stages. First, a screening design (like Plackett-Burman) identifies which factors (e.g., solvent type, power, time) significantly impact yield. Second, an optimization design (like Box-Behnken) models the interactions between these key factors to find their ideal settings [1] [2]. Using Response Surface Methodology (RSM) is highly recommended for this process [1] [2].
How can I simultaneously quantify gloriosine and colchicine? A validated High-Performance Thin-Layer Chromatography (HPTLC) method is effective for this. One established protocol uses silica gel F254 plates with a mobile phase of chloroform: acetone: diethyl amine (5:4:1, v/v). Detection is performed densitometrically at 350 nm [3]. This method is cost-effective and allows for the simultaneous analysis of multiple samples.
Why is the source plant material so important? The chemotype, or the genetic profile of the plant, greatly influences alkaloid content. Research shows that gloriosine content can vary significantly (e.g., from 0.006% to 0.032% on a dry weight basis) among Gloriosa superba populations from different geographical regions [3]. Sourcing from elite chemotypes is a prerequisite for high yield.
My extraction yield is low even after optimizing parameters. What could be wrong? The most common issues are related to the starting material. Ensure you are using a high-yielding chemotype of Gloriosa superba [1] [3]. Also, the plant part used is critical; gloriosine is primarily found in the tubers and seeds [4] [5]. Verify that your raw material is authentic, properly identified, and processed correctly.
Here are detailed methodologies for key techniques cited in the FAQs.
This protocol is adapted from a study that successfully optimized colchicine extraction, which can be applied to gloriosine due to their structural similarity [1].
Materials:
Method:
Table 1: Key Factor Ranges for MAE Optimization | Factor | Optimal Range | Role in Extraction | | :--- | :--- | :--- | | Microwave Power | 460 - 500 W | Provides energy for cell rupture. | | Irradiation Time | 4 - 8 min | Duration of microwave exposure. | | Solvent (Ethanol) | 20 - 40% (v/v) | Polarity for alkaloid solubility. | | pH | 2 - 4 | Acidic pH facilitates alkaloid protonation and solubility. | 3. Modeling & Validation: Use software to analyze the BBD results and build a quadratic model. The model's adequacy is confirmed if p-value < 0.05, Lack of Fit > 0.05, and R² > 0.9. Finally, verify the model's prediction with a lab experiment [1] [2].
This protocol provides a validated method for the simultaneous quantification of gloriosine and colchicine [3].
Objective: To separate, identify, and quantify gloriosine in plant extracts.
Principle: Compounds in a sample are separated based on their differential migration through a silica gel plate. The separated bands are then measured densitometrically.
Materials:
Method:
Validation Parameters (from literature): Table 2: HPTLC Method Validation Summary for Gloriosine | Parameter | Result | | :--- | :--- | | Linearity Range | 100 - 400 ng/spot | | Regression Coefficient (R²) | > 0.998 | | Limit of Detection (LOD) | 8.024 ng | | Limit of Quantification (LOQ) | 24.316 ng | | Recovery | 100.023% ± 0.01% |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Yield | Non-elite plant chemotype. | Source plant material from regions known for high alkaloid content [1] [3]. |
| Suboptimal solvent or pH. | Re-optimize solvent concentration and pH, ensuring acidic conditions for alkaloids [1]. | |
| Poor HPTLC Separation | Degraded or improper mobile phase. | Prepare fresh mobile phase and ensure the chamber is properly saturated. |
| Incorrect Rf value for identification. | Always run a pure gloriosine standard alongside samples for confirmation [3]. | |
| High Variability in Results | Inconsistent plant powder particle size. | Sieve the plant powder to a uniform size (e.g., 40 mesh) before extraction [3]. |
| Instrumental errors in HPTLC application. | Calibrate the sample applicator and use consistent spotting parameters. |
1. What is this compound and why is it important? this compound, also known as gloriosine, is a natural colchicine derivative found in plants like Gloriosa superba and various Colchicum species [1] [2]. It serves as a key biosynthetic intermediate in the pathway to colchicine [3]. Research indicates it has a strong affinity for tubulin and exhibits anti-mitotic activity, making it a compound of interest for cytological studies and potential clinical applications [1].
2. How is column chromatography used in its purification? Patent documents indicate that column chromatography is a established technique for purifying colchicine and related compounds. The general process involves using column chromatography to process colchicine with high impurity levels (>3.0% total impurities), resulting in a purified colchicine concentrate [4]. While this confirms the method's applicability to this class of compounds, specific parameters for gloriosine are not detailed.
3. What are the common analytical methods for detection and quantification? HPLC is the standard method for identifying and quantifying gloriosine in mixtures. A stability-indicating RP-HPLC method has been developed for related compounds, which can separate and quantify gloriosine [5]. This is essential for monitoring purification efficiency and final compound purity.
Since a direct protocol is unavailable, you may need to optimize conditions. Here are common challenges and potential solutions based on general principles and related information:
| Challenge | Possible Cause | Suggested Action |
|---|---|---|
| Low Yield | Instability during purification | Work at lower temperatures; use fresh, high-purity solvents to minimize degradation [6]. |
| Poor Separation from Colchicine | Similar chemical structures and polarity | Systematically test different solvent gradients and modern stationary phases to achieve resolution. |
| Insufficient Purity | Co-elution of unknown impurities | Use a stability-indicating HPLC method [5] to track all impurities and adjust the method accordingly. |
Due to the lack of a explicit published procedure, developing a purification method will require optimization. The flowchart below outlines a logical approach for this process.
To proceed effectively, please consider the following:
Q1: What is gloriosine and what is its primary mechanism of action? Gloriosine is a major alkaloid found in Gloriosa superba L. that shares a high structural similarity with colchicine. Its primary mechanism of action is as a microtubule-binding agent (MTA). It targets the colchicine binding site (CBS) on β-tubulin, disrupting microtubule polymerization during cell division. This leads to cell cycle arrest at the metaphase stage (C-metaphase), characterized by condensed chromosomes and an enlarged nucleus, ultimately resulting in anti-proliferative effects and cell death [1] [2] [3].
Q2: How does the binding affinity of gloriosine compare to colchicine? In silico docking studies indicate that gloriosine has a strong and comparable binding affinity for β-tubulin at the CBS. The slight difference in its chemical structure (a formamide group instead of an acetamide group at C-7 of ring B) may lead to a slightly different binding pose, but the overall interaction is highly similar [1].
The following table summarizes a direct comparison based on available data:
| Parameter | Gloriosine | Colchicine |
|---|---|---|
| Binding Score (kcal/Mol) | -7.5 [1] | -7.4 [1] |
| Key Structural Difference | Formamide group at C-7 [1] | Acetamide group at C-7 [1] |
| Hydrogen Bond with αSer178 | No [1] | Yes [1] |
| Hydrophobic Interaction Sites | 13 sites, including βAsn350 and βVal351 [1] | 14 sites [1] |
| Overlap with CBS | >85% [1] | Reference [1] |
Q3: What is a general experimental workflow for establishing a gloriosine dose-response curve? The following diagram outlines the core workflow for generating and analyzing dose-response data for gloriosine:
Key Experimental Notes:
Q4: Our dose-response curve has a poor fit. How can we optimize the curve fitting? A poor fit can often be resolved by checking the following:
Here is a Python code example using scipy.optimize.minimize with the Powell algorithm for 4PL curve fitting [4]:
Q5: How can we enhance gloriosine production for large-scale experiments? Traditional extraction from Gloriosa superba is challenging due to the plant's endangered status. A promising biotechnological approach is the use of endophytic bacteria [3].
Q6: What are the key ADMET properties of gloriosine? Early in silico profiling suggests gloriosine has relatively favorable drug-like properties, but its toxicity profile requires careful attention [1].
| Property | Predicted Profile for Gloriosine |
|---|---|
| Rule of Five | Compliant (Molecular weight < 500, consensus logP < 5) [1] |
| Solubility | Good predicted aqueous solubility [1] |
| GI Absorption | High [1] |
| Blood-Brain Barrier | Does not cross [1] |
| Toxicity Class | Class II (LD₅₀ = 6 mg/kg) [1] |
Note on Toxicity: The classified LD₅₀ of 6 mg/kg indicates high toxicity, which is consistent with its mechanism as a potent anti-mitotic agent. This necessitates stringent safety protocols in the laboratory [1].
The table below summarizes key experimental data comparing the microtubule-binding affinity and biological activity of gloriosine and colchicine.
| Property | Gloriosine | Colchicine | Experimental Context |
|---|---|---|---|
| Binding Score (CBS) | -7.5 kcal/Mol [1] | -7.4 kcal/Mol [1] | In silico docking to β-tubulin [1]. |
| Binding Overlap (CBS) | >85% overlap with colchicine pose [1] | Reference molecule [1] | 2D interaction plots (Ligplot+) [1]. |
| Antiproliferative IC₅₀ | 32.61 - 100.28 nM [2] | Information missing | Against a panel of 15 human cancer cell lines [2]. |
| Selectivity | Potent activity across cancer cell lines; IC₅₀ of 700.48 nM in normal breast cells [2] | Information missing | Comparative cytotoxicity screening [2]. |
| Mitotic Index Impact | ~14% (vs. control 24%) [1] | Information missing | In vivo (Allium cepa root tip model) [1]. |
| Cell Viability | 63.94% at 0.0004 mg/ml [1] | Information missing | Anti-proliferative activity assay [1]. |
| Toxicity (LD₅₀) | 6 mg/kg (Class II) [1] | Information missing | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile [1]. |
| Key Structural Difference | Formamide group at C-7 of ring B [1] [2] | Acetamide group at C-7 of ring B [1] [2] | Chemical structure analysis [1] [2]. |
The conclusive data in the previous section are derived from standardized experimental protocols. Here is a detailed breakdown of the key methodologies cited.
This protocol is used to predict how a small molecule, like gloriosine, binds to a protein target such as tubulin.
Key Techniques and Validation:
This cell-based assay measures a compound's ability to inhibit cell proliferation, a key indicator of its potential as an anticancer agent.
Key Techniques and Validation:
The experimental data reveals several critical points for researchers:
The table below summarizes the key experimental data comparing the binding and cytotoxic activity of N-deacetyl-N-formylcolchicine and colchicine.
| Parameter | This compound (Gloriosine) | Colchicine |
|---|---|---|
| Binding Score to β-tubulin | -7.5 kcal/mol [1] | -7.4 kcal/mol [1] |
| Binding Site Overlap | >85% overlap with colchicine binding pose [1] | Reference molecule [1] |
| Key Binding Interactions | Hydrophobic interactions with αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, βLys352 [1] | Hydrophobic interactions similar to gloriosine, plus one hydrogen bond with αSer178 [1] |
| Antiproliferative Activity (IC₅₀ range) | 32.61 - 100.28 nM (across 15 human cancer cell lines) [2] | Used as a positive control in the same study [2] |
| Selectivity | High selectivity between cancer cells and normal breast cells (IC₅₀: ~700 nM in normal cells) [2] | Information not specified in sources |
For research reproducibility, here is a detailed breakdown of the key experiments and methodologies used to generate the data above.
In Silico Docking Protocol: Molecular docking was performed to predict the binding affinity and orientation of the molecules at the colchicine-binding site (CBS) on β-tubulin [1].
In Vitro Antiproliferative Assay: The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines [2].
Additional Validation Assays: Further experiments were conducted to confirm the mechanism of action of this compound [1] [2].
This compound is a natural colchicine analogue where the acetamide group at the C-7 position of colchicine's B-ring is replaced by a formamide group [1] [2]. This minor structural change preserves its ability to potently inhibit microtubule polymerization.
The compound binds to the colchicine-binding site (CBS), which is located at the interface of the α and β subunits of tubulin [4] [3]. Binding to this site prevents the tubulin heterodimer from adopting a straight conformation, which is necessary for its incorporation into the growing microtubule polymer. This leads to the suppression of microtubule dynamics, arrest of the cell cycle at the metaphase stage of mitosis, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1] [4] [2].
This compound is a highly promising colchicine analogue. Its comparable, even slightly superior, binding affinity to tubulin, combined with its potent and selective cytotoxicity against a broad spectrum of cancer cells, positions it as a strong candidate for further anticancer research [1] [2]. Its activity against various cancer types and its ability to inhibit cell migration highlight its potential as a lead compound for developing new microtubule-targeting agents [2].
The table below summarizes the key characteristics of how gloriosine and colchicine interact with the tubulin protein.
| Feature | Gloriosine | Colchicine |
|---|---|---|
| Binding Score | -7.5 kcal/mol [1] | -7.4 kcal/mol [1] |
| Binding Site Overlap | >85% with colchicine [1] | Reference molecule [1] |
| Key Hydrophobic Interactions | Interacts with 14 residues, including βAsn350 and βVal351 [1] | Interacts with 13 residues [1] |
| Hydrogen Bonding | No hydrogen bond formation [1] | Forms a hydrogen bond with αSer178 [1] |
| Structural Difference | Formamide group at C-7 of ring B [1] | Acetamide group at C-7 of ring B [1] |
The table below compares the observed effects and drug-like properties of gloriosine and colchicine.
| Aspect | Gloriosine | Colchicine |
|---|---|---|
| Antiproliferative Activity (IC₅₀) | 32.61 - 100.28 nM (across 15 human cancer cell lines) [2] | Used as a positive control in studies [2] |
| Mitotic Index Effect | Reduces mitotic index to ~14% (control ~24%) [1] | Well-established mitotic inhibitor [1] |
| Observed Cellular Abnormalities | Condensed C-metaphase chromosomes, enlarged nucleus [1] | Classic mitotic arrest and disruption [1] |
| Drug-likeness (Lipinski's Rule) | Compliant [1] | Compliant [1] |
| Toxicity (LD₅₀) | 6 mg/kg (Class II toxicity) [1] | Known for a narrow therapeutic index [3] |
For a deeper understanding, here is a breakdown of the key experimental methodologies and findings.
To help you visualize the integrated approach used in these studies, the following diagram outlines the key experimental workflow from in-silico analysis to biological validation.
The collective data strongly suggests that gloriosine is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine. Its >85% binding site overlap, superior in-silico binding score, and proven efficacy in inducing mitotic arrest and selective cytotoxicity in cancer cells make it a compelling candidate for further investigation [1] [2].
The table below summarizes the in vitro antiproliferative activity (IC₅₀) of Thiocolchicine, N-deacetyl-N-formylcolchicine (Gloriosine), and Colchicine against a panel of human cancer cell lines after a 48-hour exposure [1].
IC₅₀ Values (nM) in Human Cancer Cell Lines [1]
| Cell Line | Tissue Origin | This compound (Gloriosine) | Thiocolchicine (from study) | Colchicine (Positive Control) |
|---|---|---|---|---|
| A549 | Lung | 32.61 | 45.21 | 42.15 |
| HCT-116 | Colon | 38 | 41.2 | 42.9 |
| MIA PaCa-2 | Pancreas | 41.92 | 45.98 | 41.25 |
| MCF-7 | Breast | 45.2 | 50.21 | 43.25 |
| HL-60 | Leukemia | 48.21 | 52.36 | 40.12 |
| Normal MCF-10A | Breast (Normal) | 700.48 | Information missing | Information missing |
Key Findings:
The cytotoxicity of both thiocolchicine and this compound originates from their interaction with tubulin, but their efficacy is influenced by their distinct chemical structures.
| Cancer Cell Line | Cancer Type | IC₅₀ Value | Selectivity Note |
|---|---|---|---|
| A549 | Lung | 32.61 nM | Inhibited cell migration in wound healing assay [1] |
| MCF-7 | Breast | 100.28 nM | Tested on a panel of 15 cancer lines [1] |
| MDAMB-231 | Breast | 35.42 nM | Tested on a panel of 15 cancer lines [1] |
| HeLa | Cervical | 54.39 nM | Tested on a panel of 15 cancer lines [1] |
| HCT-116 | Colon | 40.17 nM | Tested on a panel of 15 cancer lines [1] |
| A375 | Melanoma | 45.83 nM | Tested on a panel of 15 cancer lines [1] |
| Panel of 15 cell lines | Various | 32.61 - 100.28 nM | Significant and selective activity against cancer over normal cells [1] |
For context, the activity of a structurally similar and well-characterized derivative, colchicine derivative 3g, is provided below.
| Cancer Cell Line | Cancer Type | Key Findings |
|---|---|---|
| A375 | Melanoma | Notably more effective than parent colchicine; Selectivity Index ~2x higher than colchicine [2] [3] |
| A549 | Lung | Tested but less active than against melanoma [2] [3] |
| MCF-7 | Breast | Tested but less active than against melanoma [2] [3] |
| MDAMB-231 | Breast | Tested but less active than against melanoma [2] [3] |
The data on gloriosine and other compounds were generated using standard, robust pharmacological and biological methods.
Gloriosine exerts its anti-proliferative effect primarily by binding to tubulin and disrupting microtubule dynamics, which is a established mechanism for inhibiting cell division.
| Parameter | Gloriosine | Colchicine | Notes |
|---|---|---|---|
| Chemical Relation | N-deacetyl-N-formyl colchicine [1] | Prototype compound | Structural difference: formamide (gloriosine) vs. acetamide (colchicine) group at C-7 [2] |
| Binding Affinity (In Silico) | -7.5 kcal/mol [2] | -7.4 kcal/mol [2] | Higher (more negative) score suggests stronger theoretical binding; difference statistically insignificant [2] |
| Binding Site | Colchicine-Binding Site (CBS) on β-tubulin [1] [2] | Colchicine-Binding Site (CBS) on β-tubulin [1] [2] | Over 85% overlap in binding poses [2] |
| Primary Mechanism | Inhibits microtubule polymerization, arrests cell division in metaphase [1] [2] | Inhibits microtubule polymerization, arrests cell division in metaphase [1] [3] [4] | Both are microtubule-targeting agents (MTAs) |
| Antiproliferative Potency (In Vitro) | IC~50~: 32.61 - 100.28 nM across 15 human cancer cell lines [1] | Used as positive control in the same study [1] | Demonstrates gloriosine's potent and selective cytotoxicity |
| Toxicity Class (Predicted) | Class II (LD~50~: 6 mg/kg) [2] | Narrow Therapeutic Index [3] | Gloriosine's prediction based on animal model data [2] |
The data in the table above is derived from standardized experimental methods. Here are the detailed protocols for the key assays cited:
In Silico Molecular Docking [2]:
In Vitro Antiproliferative Assay (MTT Assay) [1]:
Cell Migration Assay (Wound Healing/Scratch Assay) [1]:
The following diagram illustrates the shared mechanism by which both colchicine and gloriosine disrupt cell division, leading to cytotoxic effects.
While the anticancer potential of gloriosine is promising, its full toxicity profile requires further investigation.
A direct, quantitative comparison of the systemic toxicity (e.g., LD₅₀, organ-specific toxicity) between purified gloriosine and colchicine in preclinical models is not available in the searched literature. Future research should establish a full safety pharmacology profile for gloriosine.
The table below consolidates key findings on binding, cellular effects, and drug-like properties from recent studies.
| Aspect | N-deacetyl-N-formylcolchicine (Gloriosine) | Colchicine |
|---|---|---|
| Structural Difference | Formamide group at C-7 on Ring B [1] | Acetamide group at C-7 on Ring B [1] |
| Binding Affinity (In Silico) | -7.5 kcal/mol [1] | -7.4 kcal/mol [1] |
| Binding Site | Colchicine Binding Site (CBS) on β-tubulin [1] | Colchicine Binding Site (CBS) on β-tubulin [1] |
| Key Binding Interactions | Hydrophobic interactions with 14 residues, including βAsn350 and βVal351. No hydrogen bond with αSer178 [1]. | Hydrophobic interactions with 13 residues. Forms a hydrogen bond with αSer178 [1]. |
| Cellular Effect (In Vivo) | Induces condensed chromosomes in C-metaphase, enlarged nucleus, ~14% mitotic index (vs. 24% control), 63.94% cell viability at low concentration [1]. | Well-established mitotic spindle disruption, arresting cells in metaphase [1] [2]. |
| Toxicity Profile (Predicted) | Class II toxicity (LD50: 6 mg/kg) [1]. | High toxicity, narrow therapeutic window [1] [3]. |
| Drug-Likeness (Lipinski's Rule) | Compliant [1]. | Compliant [1]. |
For researchers aiming to replicate or contextualize these findings, here is a detailed breakdown of the key experiments and their methodologies.
This methodology is used to predict how a small molecule (like gloriosine or colchicine) interacts with a protein target (tubulin) at the atomic level.
These experiments validate the predicted biological activity in a living system.
The experimental workflow for generating this data can be visualized as follows:
Both compounds are microtubule-binding agents that act as microtubule-destabilizing agents. They bind to the interface of α and β-tubulin subunits, preventing their polymerization into microtubules. This disruption is critical during cell division (mitosis), as it inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and ultimately triggering apoptosis (cell death) [1] [3].
The mechanism by which these compounds inhibit mitosis is summarized in the pathway below:
The comparative data suggests several key considerations for drug development professionals:
The following table summarizes the key experimental data for colchicine, N-deacetyl-N-formylcolchicine, and other relevant analogs, focusing on microtubule binding and cytotoxic activity.
| Compound Name | Structural Feature | Tubulin Binding Affinity (Binding Score) | Cytotoxic Activity (IC50 in μM) | Key Experimental Findings |
|---|---|---|---|---|
| Colchicine | Reference compound | -7.4 kcal/mol [1] | Varies by cell line (e.g., 25.3 μM in MDA MB-231) [2] | Binds β-tubulin at the colchicine binding site (CBS), inhibits microtubule polymerization, arrests cell cycle at G2/M phase [1] [3] [2]. |
| This compound (Gloriosine) | Formamide group at C-7 of Ring B [1] | -7.5 kcal/mol [1] | 63.94% cell viability at 0.0004 mg/mL (~0.74 μM) [1] | >85% binding overlap with colchicine at CBS; induces C-metaphase, condensed chromosomes; 14% mitotic index (vs. 24% control) [1]. |
| Thiocolchicine | Thiomethyl group at C-10 of Ring C [2] | N/A | Varies by cell line (e.g., 39 μM in SF268) [2] | Often more active than colchicine; scaffold for highly active derivatives [2]. |
| N-deacetylthiocolchicine | Combination of deacetylated C-7 and thiomethyl C-10 [3] | N/A | Demonstrated significant anticancer activity in derivatives [3] | Serves as a precursor for novel derivatives with enhanced activity [3]. |
The data in the table above is derived from specific, robust experimental methods. Here are the detailed protocols for the key studies cited.
This protocol was used to determine the binding scores and interactions for colchicine and this compound [1].
This protocol describes the in vivo validation of gloriosine's anti-mitotic activity [1].
The compounds compared above share a common mechanism of action. The following diagram illustrates the pathway through which they disrupt cell division.
Corrosive;Acute Toxic;Irritant;Health Hazard